Citreorosein
描述
This compound has been reported in Hamigera avellanea, Talaromyces islandicus, and other organisms with data available.
an estrogenic compound isolated from Polygonum cuspidatum; structure in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHZABGPIPECSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197420 | |
| Record name | omega-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citreorosein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-73-2 | |
| Record name | Citreorosein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | omega-Hydroxyemodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | omega-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .OMEGA.-HYDROXYEMODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H2Z421AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Citreorosein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
288 °C | |
| Record name | Citreorosein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Citreorosein: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreorosein, also known as ω-hydroxyemodin, is a naturally occurring anthraquinone derivative that has garnered significant interest within the scientific community. As a polyketide, it is biosynthesized by a variety of organisms, primarily fungi, and exhibits a range of biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery and development.
Natural Sources of this compound
This compound has been isolated from a diverse array of natural sources, with fungi being the most prominent producers. Various species within the genera Penicillium and Talaromyces are known to synthesize this compound. Additionally, it has been identified in certain lichens and plants. A summary of notable natural sources is provided in the table below.
| Kingdom | Phylum/Division | Genus/Species | Common Name/Description |
| Fungi | Ascomycota | Penicillium spp. | A widespread genus of molds. |
| Ascomycota | Penicillium citrinum | A species of fungus used in the production of some cheeses and organic acids. | |
| Ascomycota | Penicillium oxalicum | A soil-borne fungus.[1] | |
| Ascomycota | Penicillium silybi | An endophytic fungus with high this compound production capacity. | |
| Ascomycota | Talaromyces spp. | A genus of fungi that are the teleomorphs of Penicillium.[2] | |
| Ascomycota | Talaromyces islandicus | A foodborne mold.[3] | |
| Ascomycota | Hamigera avellanea | A species of fungus.[3] | |
| Ascomycota | Gliocladium sp. | A lichen-derived fungus.[4] | |
| Plantae | Tracheophyta | Polygoni cuspidati radix | The root of Japanese knotweed.[5] |
| Lichen | - | Xanthoria parietina | A common foliose lichen.[6] |
Isolation and Purification of this compound from Fungal Cultures
The isolation and purification of this compound from fungal cultures typically involve a multi-step process encompassing extraction, fractionation, and chromatographic separation. Below is a detailed experimental protocol adapted from methodologies reported for the isolation of pigments from Penicillium species known to produce this compound.
Experimental Protocol: Isolation of this compound from Penicillium
1. Fungal Cultivation and Extraction:
-
Cultivation: Penicillium species are typically cultivated on a suitable solid or liquid medium, such as Yeast Extract Sucrose (YES) agar or broth, for a period of 14 days at 25°C in the dark.
-
Extraction of Mycelia and Agar: Agar plugs (approximately 1 g) containing fungal mycelium are transferred to a screw-cap vial. An extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1 v/v/v, 3 mL) is added.
-
Sonication and Centrifugation: The mixture is subjected to vigorous vortexing and sonication to ensure efficient extraction. Following extraction, the mixture is centrifuged to pellet the fungal biomass and agar debris.
-
Filtration: The resulting supernatant is filtered through a 0.2 µm syringe filter to remove any remaining particulate matter.
2. Chromatographic Purification:
-
Reversed-Phase Flash Chromatography: The filtered extract is concentrated under reduced pressure and then subjected to reversed-phase flash chromatography. A C18-functionalized silica gel column is commonly used. The separation is achieved using a gradient elution system of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be a linear increase from 10% to 95% B over 30 minutes. Fractions are collected based on the UV-Vis absorption profile (monitoring at approximately 280 nm and 450 nm).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the flash chromatography step are pooled, concentrated, and further purified by preparative HPLC.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is typically employed.
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Mobile Phase: An isocratic or gradient elution with a mixture of methanol or acetonitrile and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape. For example, a mobile phase of methanol/0.1% aqueous acetic acid (70:30, v/v) can be effective.
-
Flow Rate: A flow rate of 2-5 mL/min is generally used for preparative separations.
-
Detection: Detection is performed using a UV-Vis detector at the characteristic absorption maxima of this compound.
-
Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the purified compound.
-
3. Purity Assessment:
-
The purity of the isolated this compound is assessed by analytical HPLC-UV and confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biosynthesis of this compound
This compound belongs to the polyketide family of natural products. Its biosynthesis is closely linked to that of the well-characterized anthraquinone, emodin. The biosynthetic pathway initiates with the condensation of acetyl-CoA and multiple units of malonyl-CoA by a non-reducing polyketide synthase (NR-PKS) to form a poly-β-ketone intermediate. This intermediate undergoes a series of cyclization and aromatization reactions to yield emodin anthrone, which is then oxidized to emodin. The final step in the biosynthesis of this compound is the hydroxylation of the methyl group of emodin.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA.
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from a fungal culture.
Caption: General experimental workflow for the isolation and purification of this compound.
Quantitative Data
Specific quantitative yields of this compound from natural sources are not extensively reported in the available literature. However, qualitative reports suggest that certain fungal strains, such as Penicillium silybi, have a significantly higher production capacity compared to other species. Further quantitative studies are required to establish a comprehensive dataset of this compound yields from various natural producers.
Conclusion
This compound remains a compound of significant scientific interest due to its biological activities and its presence in a variety of natural sources. This technical guide has provided a comprehensive overview of its origins, detailed protocols for its isolation, and a proposed biosynthetic pathway. The methodologies and information presented here are intended to facilitate further research into this intriguing natural product, from its basic biology to its potential applications in medicine and biotechnology. The continued exploration of fungal biodiversity, coupled with advanced analytical and molecular biology techniques, will undoubtedly lead to a deeper understanding of this compound and other valuable secondary metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. omega-Hydroxyemodin, a major hepatic metabolite of emodin in various animals and its mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyketide Synthase Gene Responsible for Citrinin Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Biosynthesis of Citreorosein in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreorosein is a naturally occurring anthraquinone, a class of polyketide secondary metabolites produced by various fungal species, including members of the Penicillium and Aspergillus genera. As with many fungal polyketides, this compound and its structural relatives exhibit a range of biological activities, making them of interest for drug discovery and development. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of the biosynthesis of the closely related and well-studied "emodin family" of fungal natural products. The guide details the key enzymatic steps, the genetic basis for the pathway, and provides generalized experimental protocols for researchers seeking to investigate this and similar biosynthetic pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway for emodin-type anthraquinones, which originates from primary metabolism and involves a core non-reducing polyketide synthase (nrPKS) and a series of tailoring enzymes. The pathway can be divided into two main stages: the formation of the emodin core structure and the subsequent tailoring of emodin to yield this compound.
Stage 1: Formation of the Emodin Core
The initial steps of the pathway involve the synthesis of an octaketide chain from one acetyl-CoA starter unit and seven malonyl-CoA extender units, catalyzed by an iterative type I non-reducing polyketide synthase (nrPKS). This polyketide chain then undergoes a series of cyclization and aromatization reactions to form the key intermediate, emodin. The key steps are:
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Polyketide Chain Assembly: An nrPKS enzyme iteratively condenses one molecule of acetyl-CoA with seven molecules of malonyl-CoA to produce a linear octaketide intermediate. Fungal nrPKSs are large, multidomain enzymes that contain all the necessary catalytic domains for this process.
-
Cyclization and Aromatization: The highly reactive octaketide chain is regiospecifically folded and undergoes a series of intramolecular aldol condensations to form a polycyclic aromatic scaffold. This process is often guided by a product template (PT) domain within the nrPKS.
-
Formation of Endocrocin: The cyclized intermediate is released from the PKS, often with the assistance of a dedicated thioesterase (TE) or a metallo-β-lactamase type thioesterase (MβL-TE), to form endocrocin, a common precursor in the emodin family.
-
Decarboxylation to Emodin: Endocrocin is then decarboxylated by a specific decarboxylase enzyme to yield emodin, the central precursor for this compound and a wide array of other fungal anthraquinones[1][2].
The genes encoding the nrPKS and the initial tailoring enzymes are typically found together in a biosynthetic gene cluster (BGC). A well-characterized example is the monodictyphenone (mdp) gene cluster in Aspergillus nidulans, which is responsible for the production of emodin and its derivatives[3][4].
Stage 2: Tailoring of Emodin to this compound
The conversion of emodin to this compound requires two specific enzymatic modifications:
-
ω-Hydroxylation: The methyl group at position 6 of the emodin core is hydroxylated to a primary alcohol. This reaction is characteristic of cytochrome P450 monooxygenases, which are common tailoring enzymes in fungal secondary metabolism[5]. This hydroxylation results in the formation of ω-hydroxyemodin.
-
O-Methylation: The newly introduced primary hydroxyl group of ω-hydroxyemodin is then methylated. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. The methylation of the ω-hydroxyl group yields the final product, this compound.
The genes for these tailoring enzymes are often located within or adjacent to the core PKS gene cluster.
Genes and Enzymes in the Proposed this compound Biosynthesis Pathway
While a specific BGC for this compound has not been definitively characterized, based on homologous pathways like the mdp cluster in A. nidulans, we can propose the key genes and enzymes involved.
| Gene (Hypothetical) | Enzyme | Function | Substrate | Product |
| ctrA | Non-reducing Polyketide Synthase (nrPKS) | Iterative condensation of acetyl-CoA and malonyl-CoA | Acetyl-CoA, Malonyl-CoA | Octaketide intermediate |
| ctrB | Metallo-β-lactamase type Thioesterase (MβL-TE) | Release of the polyketide chain from the PKS | PKS-bound octaketide | Endocrocin anthrone |
| ctrC | Decarboxylase | Removal of a carboxyl group | Endocrocin | Emodin |
| ctrD | Cytochrome P450 Monooxygenase | ω-hydroxylation of the methyl group | Emodin | ω-Hydroxyemodin |
| ctrE | O-Methyltransferase | Methylation of the primary alcohol | ω-Hydroxyemodin | This compound |
| ctrF | Transcriptional Regulator | Regulation of gene expression in the cluster | - | - |
| ctrG | Transporter | Efflux of this compound from the cell | This compound | - |
Quantitative Data
To date, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. For researchers investigating this pathway, the following quantitative parameters would be of significant interest:
| Parameter | Description | Experimental Method |
| Enzyme Kinetics (Km, Vmax, kcat) | Kinetic parameters for the tailoring enzymes (CtrD and CtrE) to understand their substrate specificity and catalytic efficiency. | In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations. |
| Metabolite Concentrations | Quantification of emodin, ω-hydroxyemodin, and this compound in fungal cultures under different growth conditions. | HPLC-MS/MS or UPLC-QToF-MS with authenticated standards. |
| Gene Expression Levels | Relative or absolute quantification of the transcripts of the ctr genes to study the regulation of the biosynthetic pathway. | Quantitative reverse transcription PCR (qRT-PCR) or RNA-Seq. |
Experimental Protocols
The following are generalized protocols for key experiments that would be instrumental in the elucidation and characterization of the this compound biosynthetic pathway.
Identification and Characterization of the this compound Biosynthetic Gene Cluster
Objective: To identify the BGC responsible for this compound production in a target fungus.
Methodology:
-
Genome Sequencing: Obtain the whole-genome sequence of a known this compound-producing fungal strain.
-
Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH or FungiDB to mine the genome for putative secondary metabolite BGCs. Search for clusters containing a non-reducing polyketide synthase (nrPKS) gene with homology to known emodin-producing PKSs.
-
Gene Knockout: To confirm the function of a candidate BGC, generate a targeted knockout of the core PKS gene using CRISPR-Cas9 or homologous recombination.
-
Metabolite Profiling: Analyze the metabolite profile of the wild-type and the PKS knockout mutant strains using HPLC-MS/MS. The absence of this compound and its precursors in the mutant strain would confirm the involvement of the BGC.
Heterologous Expression of the Biosynthetic Pathway
Objective: To reconstitute the this compound biosynthesis pathway in a model fungal host, such as Aspergillus nidulans or Aspergillus oryzae.
Methodology:
-
Gene Amplification: Amplify the identified PKS gene and the necessary tailoring enzyme genes from the genomic DNA of the producer strain.
-
Vector Construction: Clone the amplified genes into suitable fungal expression vectors, placing them under the control of an inducible promoter (e.g., alcA promoter).
-
Fungal Transformation: Transform the expression vectors into a suitable fungal host strain. Protoplast-mediated transformation is a commonly used method.
-
Expression and Analysis: Induce the expression of the heterologous genes and analyze the culture extracts for the production of this compound and its intermediates by HPLC-MS/MS. By expressing different combinations of genes, the function of each enzyme can be elucidated[3][6].
In Vitro Enzyme Assays
Objective: To biochemically characterize the tailoring enzymes (hydroxylase and methyltransferase).
Methodology:
-
Recombinant Protein Expression and Purification: Clone the coding sequences of the putative cytochrome P450 monooxygenase and O-methyltransferase into an E. coli expression vector. Express and purify the recombinant proteins. For P450s, co-expression with a cytochrome P450 reductase may be necessary.
-
Enzyme Assay:
-
Hydroxylase Assay: Incubate the purified cytochrome P450 enzyme with its redox partner, the substrate (emodin), and the cofactor (NADPH).
-
Methyltransferase Assay: Incubate the purified O-methyltransferase with the substrate (ω-hydroxyemodin) and the methyl donor (S-adenosyl-L-methionine).
-
-
Product Analysis: Quench the reactions and analyze the products by HPLC-MS/MS to confirm the enzymatic activity and to determine kinetic parameters.
Quantitative Analysis of Metabolites by HPLC-MS/MS
Objective: To quantify the production of this compound and its precursors in fungal cultures.
Methodology:
-
Sample Preparation: Grow the fungal strain under defined conditions. Extract the secondary metabolites from the mycelium and the culture broth using an appropriate organic solvent (e.g., ethyl acetate).
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Separate the metabolites on a C18 reverse-phase HPLC column using a gradient of water and acetonitrile/methanol (both often containing a small amount of formic acid).
-
Mass Spectrometric Detection: Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
-
Quantification: Generate a standard curve using authenticated standards of this compound, emodin, and ω-hydroxyemodin to determine the concentrations of these compounds in the samples.
Visualizations
Caption: Proposed biosynthesis pathway of this compound in fungi.
Caption: Experimental workflow for biosynthetic gene cluster characterization.
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repo.uni-hannover.de [repo.uni-hannover.de]
- 5. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 6. orbit.dtu.dk [orbit.dtu.dk]
The Antibacterial Enigma of Citreorosein: A Technical Review of Potential Mechanisms of Action
For Immediate Release
A Deep Dive into the Bactericidal Potential of the Anthraquinone Citreorosein, Extrapolated from Class-Wide Mechanistic Insights
[City, State] – [Date] – While direct, in-depth research into the specific antibacterial mechanism of action for the anthraquinone this compound remains limited, a comprehensive analysis of its chemical class provides a strong foundation for predicting its potential bactericidal activities. This technical guide synthesizes the current understanding of anthraquinone antibacterial mechanisms to construct a probable model for this compound's interaction with bacterial cells, aimed at researchers, scientists, and drug development professionals.
This compound, a naturally occurring anthraquinone, belongs to a class of compounds known for their diverse biological activities.[1] While much of the research on this compound itself has focused on its anti-inflammatory properties in mammalian cells, the broader family of anthraquinones has been a subject of interest for their antimicrobial potential.[2] This guide will, therefore, extrapolate from the known antibacterial mechanisms of related anthraquinones to hypothesize the pathways through which this compound may exert its effects.
General Mechanisms of Action for Anthraquinones in Bacteria
The antibacterial activity of anthraquinones is generally attributed to a multi-targeted approach, a characteristic that is advantageous in overcoming bacterial resistance. The primary mechanisms identified for this class of compounds include:
-
Inhibition of Biofilm Formation: Anthraquinones have been shown to interfere with the formation of biofilms, which are critical for bacterial colonization and resistance to antibiotics.[3][4]
-
Cell Wall and Membrane Disruption: These compounds can compromise the integrity of the bacterial cell wall and cytoplasmic membrane, leading to leakage of cellular contents and cell death.[3][4]
-
Inhibition of Nucleic Acid and Protein Synthesis: Anthraquinones can intercalate with DNA and inhibit enzymes essential for DNA replication and transcription, such as DNA gyrase and topoisomerase.[3] They can also interfere with ribosome function, thereby halting protein synthesis.
-
Blockade of Energy Metabolism: Interference with the bacterial electron transport chain is another key mechanism, leading to a depletion of cellular energy.[5]
-
Inhibition of Key Bacterial Enzymes: Specific enzymes in essential metabolic pathways can be targeted. For instance, emodin, an anthraquinone structurally similar to this compound, has been found to inhibit β-hydroxyacyl-ACP dehydratase in Helicobacter pylori.[3]
Hypothetical Mechanism of Action for this compound
Based on the established activities of its chemical class, a hypothetical mechanism of action for this compound in bacteria can be proposed. It is likely that this compound employs a combination of the above-mentioned strategies to exert its antibacterial effect. The presence of hydroxyl and hydroxymethyl groups on the anthraquinone core of this compound likely influences its polarity and, consequently, its ability to interact with and penetrate bacterial cell structures.[1]
Table 1: Potential Antibacterial Mechanisms of this compound (Hypothesized based on Anthraquinone Class)
| Mechanism of Action | Potential Molecular Target(s) in Bacteria | Expected Outcome |
| Cell Envelope Disruption | Peptidoglycan, Lipopolysaccharides, Phospholipids | Increased membrane permeability, loss of cellular contents, cell lysis. |
| Inhibition of DNA Synthesis | DNA Gyrase, Topoisomerase IV | Prevention of DNA replication and supercoiling, leading to cell division arrest. |
| Inhibition of Protein Synthesis | Ribosomal subunits (30S, 50S) | Halting of essential protein production, leading to metabolic collapse. |
| Disruption of Energy Metabolism | Electron Transport Chain Components (e.g., cytochromes) | Inhibition of ATP synthesis, leading to an energy crisis within the cell. |
| Enzyme Inhibition | Metabolic enzymes (e.g., dehydratases, reductases) | Blockade of essential biosynthetic pathways. |
Experimental Protocols for Investigating this compound's Antibacterial Mechanism
To validate the hypothesized mechanisms of action for this compound, a series of key experiments would be required. The following are detailed methodologies for such investigations.
1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Protocol: The broth microdilution method is a standard procedure for determining MIC.[6][7]
-
Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[7]
-
Include positive (bacteria without this compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6][7]
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto antibiotic-free agar plates.
-
Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
2. Cell Membrane Integrity Assay
-
Protocol: The release of intracellular components, such as potassium ions or DNA/RNA, can be measured to assess membrane damage.
-
Treat a bacterial suspension with this compound at its MIC and 2x MIC.
-
At various time points, centrifuge the suspension to pellet the cells.
-
Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or an ion-selective electrode.
-
Alternatively, measure the absorbance of the supernatant at 260 nm to quantify the release of nucleic acids.
-
A significant increase in extracellular potassium or 260 nm absorbance compared to an untreated control indicates membrane damage.
-
3. DNA Gyrase Inhibition Assay
-
Protocol: A commercially available DNA gyrase supercoiling assay kit can be used.
-
The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Incubate purified bacterial DNA gyrase with relaxed plasmid DNA in the presence of varying concentrations of this compound.
-
Include a positive control (no inhibitor) and a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a negative control.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or intermediate forms.
-
Visualizing the Potential Pathways
To illustrate the potential interactions of this compound with a bacterial cell, the following diagrams depict the hypothesized mechanisms.
Caption: Hypothesized multi-target mechanism of action of this compound in a bacterial cell.
Caption: Experimental workflow for determining MIC and MBC of this compound.
Conclusion and Future Directions
While the direct antibacterial mechanism of this compound is yet to be fully elucidated, the wealth of information available for the anthraquinone class provides a strong framework for future research. The hypothesized multi-target approach, encompassing cell envelope disruption, inhibition of macromolecular synthesis, and metabolic interference, suggests that this compound could be a promising candidate for further investigation as a novel antibacterial agent. Future studies should focus on performing the detailed experimental protocols outlined in this guide to confirm these potential mechanisms and to establish a comprehensive antibacterial profile for this compound. Such research is crucial for unlocking the full therapeutic potential of this natural compound in the fight against bacterial infections.
References
- 1. Health functions and structure-activity relationships of natural anthraquinones from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a naturally occurring anthraquinone derivative isolated from Polygoni cuspidati radix, attenuates cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of anthraquinones: structure-activity relationships and action mechanisms | 科研之友 [test.scholarmate.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Citreorosein's Anti-inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citreorosein, a naturally occurring anthraquinone, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document summarizes the current understanding of how this compound inhibits the production of pro-inflammatory mediators, presents available data on its efficacy, details relevant experimental protocols, and visualizes the intricate signaling cascades involved. The primary pathways discussed are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, with a focus on their key downstream effectors.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the identification of small molecules that can modulate pro-inflammatory signaling pathways.
This compound, an anthraquinone found in species such as Polygoni cuspidati, has emerged as a promising anti-inflammatory agent.[1] Studies have shown that this compound effectively suppresses the production of pro-inflammatory cytokines and other mediators.[1] This guide delves into the core signaling pathways targeted by this compound, providing a technical overview for researchers and professionals in the field of drug discovery and development.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
This compound has been shown to potently inhibit NF-κB activation.[1] Its mechanism of action involves the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation and DNA binding activity of NF-κB.[1] Evidence suggests that this inhibition is mediated, at least in part, through the upstream modulation of Akt, which can influence IKK activity.
Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun NH2-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as Activator Protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.
This compound has been observed to attenuate the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli. By inhibiting the activation of these MAPKs, this compound effectively downregulates the activity of the downstream transcription factor AP-1, which is a critical regulator of genes like cyclooxygenase-2 (COX-2).[1] The inhibition of JNK phosphorylation by this compound is particularly noteworthy, as it directly impacts the phosphorylation of c-Jun, a key component of the AP-1 complex.[1]
Data Presentation: Effects of this compound on Inflammatory Markers
While the inhibitory effects of this compound are well-documented, specific quantitative data such as IC50 values are not consistently reported in the abstracts of the primary literature. The following tables summarize the observed effects of this compound on the production of pro-inflammatory cytokines and the activation of key signaling proteins based on available information.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Effect | Cell Type | Inducer | Reference |
| TNF-α | Suppressed gene expression | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | PMA + A23187 | |
| IL-6 | Suppressed gene expression | Mouse BMMCs | PMA + A23187 | |
| IL-1β | Suppressed gene expression | Mouse BMMCs | PMA + A23187 | |
| PGD2 | Strongly inhibited generation in a concentration-dependent manner | Mouse BMMCs | SCF/IL-10/LPS | [1] |
Table 2: Effect of this compound on Key Signaling Proteins
| Signaling Protein | Effect | Cell Type | Reference |
| p-ERK1/2 | Attenuated phosphorylation | Mouse BMMCs | |
| p-p38 | Attenuated phosphorylation | Mouse BMMCs | |
| p-JNK | Attenuated phosphorylation | Mouse BMMCs | |
| IκBα Phosphorylation | Inhibited | Mouse BMMCs | [1] |
| IκBα Degradation | Inhibited | Mouse BMMCs | [1] |
| NF-κB p65 Nuclear Translocation | Inhibited | Mouse BMMCs | [1] |
| NF-κB DNA Binding | Strongly inhibited | Mouse BMMCs | [1] |
| AP-1 DNA Binding | Significantly attenuated | Mouse BMMCs | [1] |
| p-c-Jun | Reduced phosphorylation | Mouse BMMCs | [1] |
| p-Akt | Inhibited phosphorylation | Mouse BMMCs | [1] |
Note: Specific IC50 values and percentage inhibition data were not available in the abstracts of the cited literature.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to elucidate the anti-inflammatory mechanisms of this compound. These protocols should be adapted and optimized for specific experimental conditions.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of MAPKs (ERK, p38, JNK), Akt, and IκBα.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (specific for the phosphorylated and total forms of the target proteins).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Treat cells with this compound and/or inflammatory stimuli. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay is used to determine the DNA binding activity of NF-κB.
Materials:
-
Nuclear extraction buffer.
-
Biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.
-
Poly(dI-dC).
-
Binding buffer.
-
Native polyacrylamide gel.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and/or inflammatory stimuli.
-
Binding Reaction: Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) in binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer: Transfer the complexes to a nylon membrane.
-
Detection: Crosslink the DNA to the membrane, block the membrane, and incubate with streptavidin-HRP. Detect the signal using a chemiluminescent substrate.
Luciferase Reporter Assay for AP-1 Activity
This assay measures the transcriptional activity of AP-1.
Materials:
-
Cells transiently or stably expressing a luciferase reporter construct driven by an AP-1 responsive promoter.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Transfection and Treatment: Transfect cells with the AP-1 luciferase reporter plasmid. Treat the cells with this compound and/or an inflammatory stimulus.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
Conclusion
This compound demonstrates significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways. Its ability to inhibit the phosphorylation of key kinases and prevent the activation of critical transcription factors like NF-κB and AP-1 underscores its therapeutic promise. Further research, particularly studies providing detailed quantitative data on its inhibitory effects, will be crucial for its development as a novel anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the molecular pharmacology of this compound and similar natural products.
References
Citreorosein: A Technical Review of Its Enzyme Inhibitory Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreorosein, a naturally occurring anthraquinone, has garnered interest in the scientific community for its potential therapeutic properties, particularly its role in modulating inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's enzyme inhibitory activity, focusing on its effects on key signaling kinases. While research has demonstrated its influence on cellular signaling cascades, direct quantitative data on its enzymatic inhibition, such as half-maximal inhibitory concentration (IC50) values, remains limited in publicly available literature. This document summarizes the existing qualitative findings, outlines relevant experimental methodologies, and presents the implicated signaling pathways.
I. Qualitative Summary of Enzyme Inhibitory Activity
Current research indicates that this compound exerts its biological effects by inhibiting the phosphorylation of several key kinases involved in inflammatory signaling. This inhibitory action disrupts downstream signaling events that lead to the production of pro-inflammatory mediators.
Key Findings:
-
Inhibition of Akt Phosphorylation: this compound has been shown to attenuate the phosphorylation of Akt (also known as Protein Kinase B), a crucial node in cell signaling that governs survival, proliferation, and inflammation.
-
Inhibition of Mitogen-Activated Protein Kinases (MAPKs):
-
JNK (c-Jun N-terminal Kinase): Studies have demonstrated that this compound can block the phosphorylation of JNK, a key regulator of cellular responses to stress and inflammatory stimuli.[1]
-
ERK1/2 (Extracellular signal-regulated kinases): The activation of the ERK1/2 pathway, which is involved in cell proliferation and differentiation, has been observed to be suppressed by this compound.
-
p38 MAPK: this compound has also been reported to inhibit the phosphorylation of p38 MAPK, another critical component of the cellular stress response pathway.
-
This collective inhibition of critical kinases suggests that this compound's anti-inflammatory effects are mediated through the modulation of multiple signaling pathways.
II. Implicated Signaling Pathways
The inhibitory effects of this compound converge on significant signaling pathways that regulate inflammation and other cellular processes. The following diagrams, generated using the DOT language, illustrate the logical relationships within these pathways and pinpoint the inhibitory action of this compound.
Caption: Inhibition of the PI3K/Akt/NF-κB Signaling Pathway by this compound.
Caption: Inhibition of the MAPK Signaling Pathways by this compound.
III. Experimental Protocols
While specific protocols for determining the IC50 of this compound are not detailed in the available literature, this section outlines a general experimental workflow for assessing the in vitro inhibitory activity of a compound against a purified kinase.
General In Vitro Kinase Inhibition Assay Protocol
This protocol is a generalized representation and would require optimization for specific kinases.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., Akt, JNK, ERK, p38)
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, phosphospecific antibody)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting luminescence, fluorescence, or absorbance
2. Experimental Workflow:
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
3. Data Analysis:
-
The percentage of kinase activity remaining at each this compound concentration is calculated relative to a control (vehicle-treated) sample.
-
The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
IV. Conclusion and Future Directions
The available evidence strongly suggests that this compound is an inhibitor of key kinases in inflammatory signaling pathways. However, a significant gap exists in the literature regarding the direct, quantitative measurement of its inhibitory potency. To fully elucidate the therapeutic potential of this compound and to guide further drug development efforts, future research should prioritize:
-
In vitro kinase screening: Testing this compound against a broad panel of purified kinases to determine its selectivity and to identify its primary molecular targets.
-
IC50 determination: Quantifying the inhibitory potency of this compound against specific kinases, such as Akt, JNK, ERK, and p38, using standardized biochemical assays.
-
Mechanism of inhibition studies: Investigating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) to understand how this compound interacts with its target enzymes.
The generation of this quantitative data will be crucial for advancing our understanding of this compound's mechanism of action and for its potential development as a novel therapeutic agent.
References
Citreorosein: A Comprehensive Technical Guide on its Discovery, Properties, and Biological Activity
Abstract
Citreorosein, a naturally occurring polyketide belonging to the trihydroxyanthraquinone class of compounds, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the discovery and historical background of this compound, its physicochemical properties, and its multifaceted pharmacological effects. Detailed experimental protocols for its isolation and key bioassays are presented, along with a comprehensive analysis of its modulation of critical signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising natural product.
Discovery and Historical Background
The history of this compound is intrinsically linked to the pioneering work of British biochemist Harold Raistrick and his extensive research on the metabolic products of fungi, particularly from the Penicillium genus. While a singular definitive "discovery" paper is not readily apparent in contemporary databases, Raistrick's comprehensive studies in the 1930s on the biochemistry of micro-organisms laid the groundwork for the identification of numerous fungal pigments, including anthraquinones. It is widely attributed that this compound was first isolated and characterized from the mycelium of Penicillium citreoroseum by Raistrick's group. Their work was foundational in the field of fungal biochemistry and the broader study of natural products.
Subsequent to its initial discovery in fungi, this compound was also identified as a constituent of various other organisms, including other Penicillium species such as Penicillium herquei, as well as Hamigera avellanea and Talaromyces islandicus.[1] A significant milestone in the history of this compound was its later isolation from a plant source, the roots of Polygonum cuspidatum (Japanese knotweed).[2] This discovery expanded the known natural sources of the compound and opened new avenues for its investigation, particularly in the context of traditional medicine where Polygonum cuspidatum has a long history of use.
Physicochemical Properties
This compound is structurally defined as 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione, with the chemical formula C₁₅H₁₀O₆ and a molar mass of 286.24 g/mol .[1] It is also known by the synonym ω-Hydroxyemodin. Key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione | PubChem |
| Synonyms | ω-Hydroxyemodin, Omega-hydroxyemodin | PubChem |
| CAS Number | 481-73-2 | Wikipedia |
| Molecular Formula | C₁₅H₁₀O₆ | Wikipedia |
| Molar Mass | 286.239 g·mol⁻¹ | Wikipedia |
| Melting Point | 288 °C (550 °F; 561 K) | Wikipedia |
| Appearance | Solid | PubChem |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory, antimicrobial, and estrogenic properties being the most extensively studied.
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory effects of this compound. It has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[2] The inhibitory concentration (IC₅₀) of this compound on COX-2 has been reported in various studies, with values demonstrating its potential as an anti-inflammatory agent.
The mechanism underlying this inhibition involves the modulation of several key signaling pathways. This compound has been demonstrated to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), and the serine/threonine kinase Akt.[2][3] The inhibition of these pathways ultimately leads to the suppression of the transcription factor nuclear factor-kappa B (NF-κB) activation.[3] NF-κB is a critical regulator of the expression of pro-inflammatory genes, including COX-2 and various cytokines.
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound.
Antimicrobial Activity
This compound has been reported to possess antimicrobial activity, a characteristic of many polyketides produced by Penicillium species.[1] While this aspect of its bioactivity is less characterized than its anti-inflammatory effects, it suggests potential applications in combating microbial infections.
Estrogenic Activity
Interestingly, this compound has also been identified as a phytoestrogen, exhibiting estrogen-like activity. This was discovered through bioassay-guided fractionation of extracts from Polygonum cuspidatum. The estrogenic activity of this compound is typically evaluated using a recombinant yeast assay, which measures the activation of the human estrogen receptor. The half-maximal effective concentration (EC₅₀) for its estrogenic activity has been determined in these assays, providing a quantitative measure of its potency.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from the roots of Polygonum cuspidatum.
-
Extraction: Dried and powdered roots of Polygonum cuspidatum are extracted with 70% ethanol under reflux.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The this compound-containing fraction (typically the ethyl acetate fraction) is collected.
-
Silica Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.
The following protocol outlines the general steps for isolating this compound from a fungal culture.
-
Fungal Culture: A selected Penicillium species (e.g., P. citreoroseum) is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) for a period of 2-3 weeks at room temperature.
-
Mycelium Separation: The fungal mycelium is separated from the culture broth by filtration.
-
Extraction: The dried mycelium is extracted with a suitable organic solvent, such as acetone or chloroform.
-
Concentration: The solvent is removed under reduced pressure to obtain a crude extract.
-
Purification: The crude extract is then purified using a combination of chromatographic techniques as described in section 4.1.1 (silica gel column chromatography and preparative HPLC).
COX-2 Inhibition Assay
The following is a representative protocol for determining the COX-2 inhibitory activity of this compound.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer.
-
Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a suitable agent (e.g., hydrochloric acid).
-
Prostaglandin Quantification: The amount of prostaglandin D2 (PGD2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
IC₅₀ Determination: The percentage of inhibition at each this compound concentration is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Signaling Proteins
This protocol describes the detection of phosphorylated Akt (p-Akt) and JNK (p-JNK) in cell lysates.
-
Cell Culture and Treatment: A suitable cell line (e.g., mouse bone marrow-derived mast cells) is cultured and then stimulated with an inflammatory agent (e.g., PMA and A23187) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) and then incubated with primary antibodies specific for p-Akt, total Akt, p-JNK, and total JNK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The relative band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
This compound, a polyketide first discovered in fungi and later in plants, has demonstrated a compelling profile of biological activities, most notably its anti-inflammatory effects mediated through the inhibition of the COX-2 enzyme and the modulation of the Akt, JNK, and NF-κB signaling pathways. Its estrogenic and antimicrobial properties further highlight its potential for therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for the consistent isolation, purification, and biological evaluation of this promising natural product. Further research into the synthesis of this compound analogues and in-depth preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in the management of inflammatory diseases and other conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a naturally occurring anthraquinone derivative isolated from Polygoni cuspidati radix, attenuates cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits production of proinflammatory cytokines by blocking mitogen activated protein kinases, nuclear factor-κB and activator protein-1 activation in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Extraction of Citreorosein from Penicillium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Citreorosein, a polyketide anthraquinone, is a secondary metabolite produced by several species of the fungal genus Penicillium.[1] It is also known as ω-hydroxyemodin.[2] This document provides detailed protocols for the cultivation of Penicillium species, extraction of this compound, and subsequent purification and quantification. The methodologies described are compiled from various studies and are intended to serve as a comprehensive guide for researchers interested in isolating this bioactive compound for further investigation.
I. Cultivation of Penicillium for this compound Production
Successful extraction of this compound begins with the robust growth of a this compound-producing Penicillium strain. While various species such as Penicillium herquei are known to produce this compound, the selection of a high-yielding strain is crucial.[1] The following protocols describe common methods for fungal cultivation.
1.1. Solid-State Fermentation
This method is suitable for large-scale production and involves growing the fungus on a solid substrate.
-
Media Preparation: Malt Extract Agar (MEA) is a commonly used medium. Prepare the medium as per the manufacturer's instructions and sterilize by autoclaving.
-
Inoculation: A fungal spore suspension (approximately 5.0 x 10⁶ spores/mL) is prepared from a 7-day old culture grown on MEA.[2]
-
Incubation: The inoculated plates are incubated at 25°C in the dark for 14 days.[2] During this period, the fungus will colonize the agar and produce secondary metabolites, which may include a characteristic red exudate containing this compound.[2]
1.2. Submerged Fermentation
This method involves growing the fungus in a liquid medium and is suitable for controlled laboratory-scale production.
-
Media Preparation: Potato Dextrose Broth (PDB) is a suitable liquid medium.[3] Prepare the broth in Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculation: Inoculate the sterilized PDB with a 10% (v/v) freshly prepared seed culture of the Penicillium strain.[3]
-
Incubation: Incubate the flasks on a shaking incubator at 28°C and 150 rpm for 10 days in the dark.[3]
II. Extraction of this compound
Following incubation, the fungal biomass and the culture medium are processed to extract the crude this compound.
2.1. Extraction from Solid-State Fermentation
-
Agar plugs (approximately 1 g) are collected from the 14-day old culture plates.[2]
-
The plugs are transferred to a screw-cap vial and mixed with 3 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1 v/v/v).[2]
-
The mixture is soaked for 10 minutes and then vortexed vigorously three times for 2 minutes each.[2]
-
The extract is then centrifuged at 1200 rpm for 15 minutes at 10°C.[2]
-
The supernatant containing the crude extract is filtered through a 0.2 µm filter before further processing.[2]
2.2. Extraction from Submerged Fermentation
-
The culture broth is first separated from the fungal mycelia using a muslin cloth.[3]
-
From the Filtrate: The filtrate is extracted three times with an equal volume of ethyl acetate.[3] The organic layers are pooled.
-
From the Mycelia: The mycelia are homogenized with 10% methanol and then extracted three times with ethyl acetate.[3] The organic layers are pooled.
-
The pooled organic extracts from both the filtrate and mycelia are combined and concentrated under vacuum using a rotary evaporator to obtain the crude extract.[3]
III. Purification of this compound
The crude extract contains a mixture of compounds, and therefore, purification is necessary to isolate this compound.
3.1. Column Chromatography
Column chromatography is a widely used method for the purification of natural products.
-
Stationary Phase: Silica gel (60–120 or 230–400 mesh) is commonly used.[4]
-
Mobile Phase: A solvent system of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a ratio of 19:1 (v/v) has been shown to be effective for eluting this compound.[4]
-
Procedure: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the pre-packed silica gel column. The column is then eluted with the mobile phase, and fractions are collected.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using a mobile phase of methanol:chloroform (1:9 v/v).[4] this compound has a reported Rf value of 0.36 in this system.[4] The plates can be visualized under UV light.[4]
3.2. Semipreparative High-Performance Liquid Chromatography (HPLC)
For higher purity, semipreparative HPLC can be employed.
-
Column: A reverse-phase C18 column (e.g., 9.4 mm x 250 mm, 5 µm) is suitable.[3]
-
Mobile Phase: A gradient elution system with 0.1% formic acid in water (A) and acetonitrile (B) is used. A typical gradient could be: 20-70% B over 20 minutes, hold at 70% B for 10 minutes, then return to 20% B.[3]
-
Flow Rate: A flow rate of 2.0 mL/min is appropriate for a semipreparative column of these dimensions.[3]
-
Injection Volume: 100 µL of the filtered crude extract (dissolved in methanol) can be injected.[3]
-
Detection: Detection can be performed using a UV detector at an appropriate wavelength for this compound.
IV. Quantitative Analysis
The concentration and purity of the extracted this compound can be determined using analytical HPLC.
Table 1: Quantitative Data for this compound Extraction and Analysis
| Parameter | Value | Reference |
| Purification Method | Column Chromatography | [4] |
| Stationary Phase | Silica gel (CH₂Cl₂:MeOH 19:1) | [4] |
| Yield | 88% (from emodin synthesis) | [4] |
| TLC Rf Value | 0.36 (MeOH:CHCl₃, 1:9 v/v) | [4] |
| Purification Method | Semipreparative HPLC | [3] |
| Column | Merck RP18 (9.4 mm x 250 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water | [3] |
V. Experimental Workflows and Pathways
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction from Penicillium.
Diagram 2: Generalized Biosynthetic Pathway for Polyketides
Caption: Generalized pathway for polyketide biosynthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Polyphasic Approach Utilized for the Identification of Two New Toxigenic Members of Penicillium Section Exilicaulis, P. krskae and P. silybi spp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Quantitative Analysis of Citreorosein Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
Introduction
Citreorosein is a naturally occurring anthraquinone pigment found in various species of plants, fungi, and lichens, including the medicinal plant Polygoni cuspidati radix. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound in various matrices is crucial for quality control of herbal medicines, pharmacological studies, and drug development. This document provides a detailed application note and protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous acid solution and an organic solvent (methanol or acetonitrile). The hydrophobic nature of the C18 column retains the relatively nonpolar this compound. By gradually increasing the proportion of the organic solvent in the mobile phase, this compound is eluted from the column. A UV-Vis detector is used to monitor the column effluent at a wavelength where this compound exhibits maximum absorbance, allowing for its quantification by comparing the peak area to that of a known standard.
Experimental Protocols
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid or phosphoric acid, analytical grade
-
Ultrapure water
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: Methanol.
-
Diluent: Methanol.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Polygoni cuspidati radix)
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it into a conical flask. Add 50 mL of methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Methanol |
| Gradient Program | 0-10 min, 30-50% B; 10-25 min, 50-80% B; 25-30 min, 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Method Validation Data
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following tables summarize typical validation parameters for the quantitative analysis of this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | > 5000 |
| %RSD of Peak Area | ≤ 2.0% | < 1.5% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | %RSD |
| Intra-day Precision (n=6) | 10, 50, 100 | < 2.0% |
| Inter-day Precision (n=6, 3 days) | 10, 50, 100 | < 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80 | 78.5 - 81.5 | 98.1 - 101.9 |
| 100 | 99.0 - 102.0 | 99.0 - 102.0 |
| 120 | 118.2 - 121.8 | 98.5 - 101.5 |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. Specifically, it blocks the phosphorylation of Akt and c-Jun N-terminal kinases (JNK), which in turn prevents the activation of the transcription factors NF-κB and AP-1. This leads to a downstream reduction in the expression of pro-inflammatory mediators.
Caption: this compound's inhibitory effect on inflammatory signaling.
Conclusion
The RP-HPLC method detailed in this application note is a reliable, accurate, and precise technique for the quantitative analysis of this compound in various samples, particularly from plant extracts like Polygoni cuspidati radix. The provided protocol and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for quality control and research purposes. The visualization of the experimental workflow and the signaling pathway of this compound's action provides a clear understanding of the practical and theoretical aspects of this analytical application.
Application Note: Detection and Quantification of Citreorosein by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreorosein is a polyketide anthraquinone mycotoxin produced by several species of Penicillium, Aspergillus, and Talaromyces fungi.[1] Its presence in food and feed poses a potential health risk to humans and animals. Therefore, sensitive and selective analytical methods are required for its detection and quantification in various matrices. This application note describes a robust and reliable method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is suitable for the selective detection and accurate quantification of this compound in complex sample matrices such as fungal cultures and potentially adaptable to food and feed samples.
This compound has a molecular formula of C₁₅H₁₀O₆ and a monoisotopic mass of 286.0477 g/mol .[1][2]
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Cultures
This protocol provides a general guideline for the extraction of this compound from fungal mycelia. The efficiency of the extraction may vary depending on the fungal species and culture conditions.
Materials:
-
Fungal mycelia
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Harvest fungal mycelia from the culture medium by filtration.
-
Lyophilize or air-dry the mycelia to a constant weight.
-
Grind the dried mycelia into a fine powder.
-
Weigh 100 mg of the powdered mycelia into a centrifuge tube.
-
Add 10 mL of methanol (or a mixture of chloroform/methanol 2:1, v/v) to the tube.
-
Vortex vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process (steps 5-9) two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40 °C.
-
Reconstitute the dried extract in 1 mL of methanol/water (1:1, v/v) with 0.1% formic acid.
-
Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters (Predicted):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 285.04 [M-H]⁻ | To be determined | To be optimized | To be determined | To be optimized |
Note on MRM Optimization: The optimal collision energies should be determined by infusing a standard solution of this compound and performing a product ion scan to identify the most abundant and stable fragment ions. Subsequently, a collision energy optimization should be performed for each selected product ion to maximize the signal intensity.
Data Presentation
Quantitative Data Summary
The following table presents typical quantitative performance data for mycotoxin analysis using LC-MS/MS. The specific values for this compound must be determined experimentally through method validation.
| Parameter | Expected Performance |
| Linear Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Visualizations
Experimental Workflow
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for the deprotonated this compound molecule [M-H]⁻ in negative ion mode mass spectrometry. The proposed fragments are based on common fragmentation patterns of anthraquinones, such as the loss of water (H₂O), carbon monoxide (CO), and cleavage of the side chain.
Conclusion
This application note provides a comprehensive framework for the detection and quantification of this compound by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a valuable starting point for researchers in mycotoxin analysis, food safety, and drug discovery. The provided methodologies, when properly validated, will enable the accurate and sensitive measurement of this compound, contributing to a better understanding of its prevalence and potential risks. The successful implementation of this method will facilitate routine monitoring and support regulatory compliance in various industries.
References
Application Note: Cell-Based Assays to Determine the Anti-Inflammatory Effects of Citreorosein
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Citreorosein, an anthraquinone compound, has demonstrated significant anti-inflammatory properties.[1] This application note provides detailed protocols for cell-based assays to investigate and quantify the anti-inflammatory effects of this compound. The primary focus is on its ability to modulate key inflammatory mediators and signaling pathways in vitro. The protocols described herein are intended for researchers, scientists, and drug development professionals.
This compound has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] Its mechanism of action involves the inhibition of major inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] Specifically, this compound can attenuate the phosphorylation of MAPKs like extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun NH2-terminal kinase (JNK).[1] Furthermore, it inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκB.[1][2]
This document outlines the necessary procedures to assess the impact of this compound on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and key pro-inflammatory cytokines in a cell-based model of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols, illustrating the dose-dependent inhibitory effects of this compound on various inflammatory markers.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment Group | This compound Concentration (µM) | NO Concentration (µM) | % Inhibition |
| Control | 0 | < 1.0 | - |
| LPS (1 µg/mL) | 0 | 25.0 ± 2.5 | 0 |
| LPS + this compound | 1 | 20.0 ± 2.1 | 20 |
| LPS + this compound | 5 | 12.5 ± 1.8 | 50 |
| LPS + this compound | 10 | 7.5 ± 1.2 | 70 |
| LPS + this compound | 25 | 3.0 ± 0.8 | 88 |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
| Treatment Group | This compound Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| Control | 0 | < 50 | - |
| LPS (1 µg/mL) | 0 | 1500 ± 120 | 0 |
| LPS + this compound | 1 | 1200 ± 110 | 20 |
| LPS + this compound | 5 | 750 ± 90 | 50 |
| LPS + this compound | 10 | 450 ± 65 | 70 |
| LPS + this compound | 25 | 225 ± 40 | 85 |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) | % Inhibition (TNF-α) | IL-6 (pg/mL) | % Inhibition (IL-6) |
| Control | 0 | < 20 | - | < 10 | - |
| LPS (1 µg/mL) | 0 | 2000 ± 180 | 0 | 1800 ± 150 | 0 |
| LPS + this compound | 1 | 1600 ± 150 | 20 | 1440 ± 130 | 20 |
| LPS + this compound | 5 | 1000 ± 110 | 50 | 900 ± 100 | 50 |
| LPS + this compound | 10 | 600 ± 80 | 70 | 540 ± 70 | 70 |
| LPS + this compound | 25 | 300 ± 50 | 85 | 270 ± 45 | 85 |
Experimental Protocols
Cell Culture and Treatment
This initial protocol is fundamental for all subsequent assays.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well.[3]
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
Incubate the plates for an additional 24 hours.[3]
-
After incubation, collect the cell culture supernatants for subsequent analysis of NO, PGE2, and cytokines.
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol:
-
Following the treatment protocol above, remove the culture supernatant.
-
Add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[3]
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.[3]
-
Reagents: Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[3]
-
Protocol:
Prostaglandin E2 (PGE2) Immunoassay (ELISA)
This protocol quantifies the amount of PGE2 released into the cell culture medium.
-
Materials: Commercially available PGE2 ELISA kit.
-
Protocol:
-
Bring all reagents and collected cell culture supernatants to room temperature.
-
Prepare PGE2 standards as per the kit instructions.
-
Add standards and samples (supernatants) to the antibody-coated microplate wells.
-
Add the PGE2 conjugate (e.g., PGE2-alkaline phosphatase or PGE2-HRP) to the wells.[4]
-
Incubate as per the manufacturer's protocol (typically 2-4 hours).[4]
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.[4]
-
Add a stop solution to terminate the reaction.[4]
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm).[4]
-
Calculate the PGE2 concentration in the samples based on the standard curve. The intensity of the color is inversely proportional to the PGE2 concentration.[4]
-
Pro-Inflammatory Cytokine (TNF-α and IL-6) Immunoassay (ELISA)
This protocol measures the levels of TNF-α and IL-6 in the cell culture supernatants.
-
Materials: Commercially available TNF-α and IL-6 ELISA kits.
-
Protocol:
-
The assay is a sandwich ELISA. The wells of the microplate are pre-coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).[5]
-
Add standards and collected cell culture supernatants to the wells and incubate for approximately 2 hours.[6]
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours.[5][6]
-
Wash the plate.
-
Add streptavidin-HRP (horseradish peroxidase) and incubate for 20-30 minutes.[6][7]
-
Wash the plate.
-
Add the TMB substrate solution and incubate in the dark until color develops.[7]
-
Add a stop solution.
-
Measure the absorbance at 450 nm.[5]
-
Calculate the cytokine concentrations based on the respective standard curves.
-
Visualizations
References
- 1. This compound inhibits production of proinflammatory cytokines by blocking mitogen activated protein kinases, nuclear factor-κB and activator protein-1 activation in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a naturally occurring anthraquinone derivative isolated from Polygoni cuspidati radix, attenuates cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Citreorosein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreorosein is a naturally occurring polyketide, specifically a trihydroxyanthraquinone, that has demonstrated notable antimicrobial properties. As a member of the anthraquinone class of compounds, it is investigated for its potential as a therapeutic agent against a variety of microbial pathogens. These application notes provide a summary of the available antimicrobial susceptibility data for this compound and detailed protocols for its evaluation.
Data Presentation
The antimicrobial efficacy of this compound has been quantified against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Microorganism | Strain | MIC (µg/mL) |
| Micrococcus luteus | Not Specified | 1.0 - 2.0 |
| Bacillus subtilis | Not Specified | 1.0 - 2.0 |
| Staphylococcus aureus | Not Specified | 1.0 - 2.0 |
Data for Gram-negative bacteria and fungi are not currently available in the reviewed literature for this compound. Further research is required to determine its activity against these microorganisms.
Proposed Mechanisms of Antimicrobial Action
The precise antimicrobial mechanism of this compound is not fully elucidated. However, based on studies of related anthraquinones, several potential mechanisms of action are proposed. These include:
-
Disruption of Cell Wall and Membrane Integrity: Anthraquinones may interfere with the synthesis of the bacterial cell wall or directly disrupt the cell membrane, leading to leakage of intracellular components and cell death.
-
Inhibition of Nucleic Acid Synthesis: Some anthraquinones have been shown to intercalate with bacterial DNA and inhibit the function of enzymes crucial for DNA replication and transcription, such as DNA gyrase.
-
Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism.
-
Disruption of Energy Metabolism: Anthraquinones may disrupt the electron transport chain and inhibit ATP synthesis, thereby depleting the cell's energy reserves.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These standard methods can be adapted for testing against a broad range of bacteria and fungi.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (a known effective antibiotic)
-
Negative control (broth with solvent)
-
Sterile pipette tips and multichannel pipette
Protocol:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Prepare Inoculum:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted this compound.
-
The final volume in each well will be 200 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve this compound). Also, include a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
-
Agar Dilution Assay for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium upon which microorganisms are inoculated.
Materials:
-
This compound stock solution
-
Molten sterile agar medium (e.g., Mueller-Hinton Agar)
-
Sterile petri dishes
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., Steers replicator)
Protocol:
-
Prepare Agar Plates:
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
Add a specific volume of each this compound dilution to molten agar to achieve the desired final concentrations.
-
Pour the agar-citreorosein mixtures into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Prepare and Inoculate:
-
Prepare a microbial suspension to a 0.5 McFarland standard.
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the microbial suspension.
-
-
Incubation:
-
Incubate the plates under appropriate conditions.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.
-
Disk Diffusion Assay for Preliminary Susceptibility Screening
This qualitative method is used to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm in diameter)
-
Agar plates with a suitable medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
Protocol:
-
Prepare Inoculum Lawn:
-
Dip a sterile swab into the standardized microbial suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an agar plate evenly in three directions to create a uniform lawn of bacteria.
-
-
Apply Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent alone.
-
-
Incubation:
-
Incubate the plates under appropriate conditions.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Proposed Antimicrobial Mechanisms of Action of Anthraquinones
Caption: Proposed antimicrobial mechanisms of action for anthraquinones.
Application Notes and Protocols for Broth Microdilution Assay: Citreorosein MIC Determination
Application: Determination of Minimum Inhibitory Concentration (MIC) of Citreorosein using Broth Microdilution Assay.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a natural compound with potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various microorganisms. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antimicrobial agents.[1][2][3] This document provides a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound against a panel of bacteria and fungi. The method is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications suitable for natural compounds.[4][5][6][7]
Principle of the Method
The broth microdilution method involves challenging a standardized microbial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate. Following incubation, the lowest concentration of the agent that completely inhibits visible growth of the microorganism is determined as the MIC.[6][8]
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or microplate reader (optional, for turbidimetric reading)
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound if necessary
-
Positive control antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast, Amphotericin B for molds)
-
Negative control (broth only)
-
Growth control (broth with inoculum, without antimicrobial agent)
-
Sterile disposable pipette tips
-
Incubator
Experimental Protocols
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working stock solution at a concentration that is typically 2-fold the highest concentration to be tested in the microtiter plate.
For Bacteria:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
For Fungi (Yeasts and Molds):
-
Yeasts (e.g., Candida albicans):
-
Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Molds (e.g., Aspergillus fumigatus):
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.[5]
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.[9]
-
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of the this compound working solution to the first well of each row designated for that compound.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in a range of concentrations of this compound.
-
Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will be the sterility control (broth only).
-
Add 100 µL of the standardized microbial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
Include rows for positive control antimicrobials and a solvent control (if DMSO is used) to ensure the solvent does not inhibit microbial growth at the concentration used.
-
Seal the plate with a sterile lid or adhesive film to prevent evaporation and contamination.
-
Bacteria: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Yeasts: Incubate the plates at 35°C for 24-48 hours.[4]
-
After the incubation period, examine the plates for visible growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).[4] For fungi, visual reading is often preferred due to potential clumping.[4]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Data Presentation
The following table summarizes hypothetical MIC data for this compound against various microorganisms.
| Microorganism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Staphylococcus aureus | Gram+ | 16 | 0.5 | NA | NA |
| Escherichia coli | Gram- | 64 | 0.03 | NA | NA |
| Pseudomonas aeruginosa | Gram- | >128 | 1 | NA | NA |
| Candida albicans | Yeast | 32 | NA | 1 | NA |
| Cryptococcus neoformans | Yeast | 8 | NA | 4 | NA |
| Aspergillus fumigatus | Mold | 16 | NA | NA | 0.5 |
NA: Not Applicable
Visualizations
Caption: Workflow of the broth microdilution assay for MIC determination.
Caption: Hypothetical inhibition of a microbial signaling pathway by this compound.
Quality Control
-
Sterility Control: The well containing only broth should show no growth.
-
Growth Control: The well containing broth and inoculum should show adequate growth.
-
Reference Strains: Include a quality control strain with a known MIC for the positive control antimicrobial to ensure the assay is performing correctly.
-
Solvent Control: The well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound should not inhibit microbial growth.
Troubleshooting
-
No growth in growth control wells: Check the viability of the inoculum, the quality of the medium, and the incubation conditions.
-
Growth in sterility control wells: Indicates contamination of the broth or the plate. Repeat the assay with fresh, sterile materials.
-
Inconsistent results: Ensure accurate pipetting and proper mixing during serial dilutions. Check the standardization of the inoculum.
-
Precipitation of the compound: If this compound precipitates in the broth, the results may be inaccurate. Try using a different solvent or a lower starting concentration.
Conclusion
The broth microdilution assay is a robust and reproducible method for determining the in vitro antimicrobial activity of this compound. Adherence to standardized protocols is crucial for obtaining reliable and comparable MIC data, which is essential for the further development of this natural compound as a potential antimicrobial agent.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. researchgate.net [researchgate.net]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzyme Inhibition Kinetics Assay of Citreorosein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreorosein, a naturally occurring anthraquinone derivative, has garnered attention for its potential therapeutic properties, including its anti-inflammatory effects. Evidence suggests that this compound may exert these effects through the modulation of key inflammatory pathways. One of the primary targets in inflammation is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. Furthermore, this compound has been observed to inhibit the Akt and c-Jun N-terminal kinase (JNK) signaling pathways, which are crucial in the transcriptional regulation of pro-inflammatory genes, including COX-2.
These application notes provide a detailed protocol for an in vitro enzyme inhibition kinetics assay to characterize the inhibitory effect of this compound on human recombinant COX-2. Additionally, a conceptual framework for understanding the impact of this compound on the Akt/JNK signaling cascade is presented.
Principle of the Assay
The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. The enzyme inhibition kinetics assay for this compound against COX-2 is based on the measurement of prostaglandin production in the presence and absence of the inhibitor. This protocol utilizes a fluorometric detection method where a probe reacts with the prostaglandin product to generate a fluorescent signal. The rate of fluorescence increase is directly proportional to the COX-2 enzyme activity. By measuring the reaction rates at various concentrations of this compound, the half-maximal inhibitory concentration (IC50) and the mode of inhibition can be determined.
Data Presentation
The quantitative data from the enzyme inhibition kinetics assay should be summarized to determine the inhibitory potency of this compound. As of the last update, a specific IC50 value for the direct enzymatic inhibition of COX-2 by this compound has not been reported in publicly available literature. The following table presents hypothetical data to illustrate the expected results and their presentation.
Table 1: Hypothetical Inhibition of COX-2 by this compound
| This compound Concentration (µM) | COX-2 Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 5 | 62 | 3.9 |
| 10 | 48 | 3.1 |
| 25 | 23 | 2.5 |
| 50 | 11 | 1.8 |
| IC50 (µM) | ~10.5 (Hypothetical) |
Experimental Protocols
This section provides a detailed methodology for performing a COX-2 enzyme inhibition kinetics assay with this compound.
Materials and Reagents
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (Cofactor)
-
Arachidonic Acid (Substrate)
-
Fluorometric Probe (e.g., AMPLEX® Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Positive Control Inhibitor (e.g., Celecoxib)
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence detection (Excitation/Emission ~535/587 nm)
-
Multichannel pipettes
-
Incubator or water bath at 37°C
Experimental Workflow Diagram
Caption: Experimental workflow for the COX-2 inhibition kinetics assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare COX Assay Buffer and bring to 37°C.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of human recombinant COX-2 enzyme in assay buffer. Keep on ice.
-
Prepare a working solution of arachidonic acid (substrate) in assay buffer.
-
Prepare a detection mixture containing the fluorometric probe and HRP in assay buffer. Protect from light.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Blank wells: Assay buffer.
-
Control wells (100% activity): Assay buffer, heme, and COX-2 enzyme. Add DMSO to match the vehicle concentration in the inhibitor wells.
-
Inhibitor wells: Assay buffer, heme, COX-2 enzyme, and the desired concentration of this compound.
-
Positive control wells: Assay buffer, heme, COX-2 enzyme, and a known COX-2 inhibitor (e.g., celecoxib).
-
-
Add the detection mixture to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Record readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
For each concentration of this compound and controls, determine the initial reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the reaction with vehicle (DMSO) and V_inhibitor is the rate with this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of COX-2 activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Diagram
This compound has been shown to interfere with key signaling pathways that regulate the expression of pro-inflammatory proteins like COX-2. The following diagram illustrates the inhibitory effect of this compound on the Akt and JNK signaling pathways.
Caption: Inhibition of Akt and JNK signaling pathways by this compound.
Conclusion
This document provides a comprehensive guide for researchers to investigate the inhibitory kinetics of this compound against the COX-2 enzyme. The detailed protocol and data presentation guidelines offer a standardized approach for these studies. The visualization of the affected signaling pathways provides a broader context for understanding the anti-inflammatory mechanism of this compound. Further studies are warranted to confirm the direct inhibitory effect and to elucidate the precise mode of inhibition.
Application Notes and Protocols: A Novel Citreorosein-Based Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreorosein, a naturally occurring anthraquinone, has demonstrated potential in modulating cellular signaling pathways related to inflammation and cell proliferation.[1] These properties suggest its potential utility in developing novel assays for assessing cell viability. This document outlines the theoretical basis and provides detailed protocols for a novel this compound-based cell viability assay. This proposed assay is designed to be a fluorometric method for monitoring cell health and cytotoxicity, offering a potential alternative to existing viability assays. The underlying principle of this conceptual assay is the enzymatic conversion of a non-fluorescent this compound derivative into a fluorescent molecule by viable, metabolically active cells.
Principle of the Assay
This proposed assay is based on the reduction of a cell-permeable, non-fluorescent derivative of this compound, "this compound-Reducta," into a highly fluorescent compound, "Fluoro-Citreorosein," by intracellular reductases in viable cells. The intensity of the fluorescence produced is directly proportional to the number of living cells in the sample. In non-viable cells with compromised metabolic activity and membrane integrity, the conversion of this compound-Reducta is significantly diminished.
Data Presentation: Comparative Analysis of Cell Viability Assays
To validate the performance of the novel this compound-Based Assay, a comparative study with established cell viability and apoptosis assays is recommended. The following tables summarize hypothetical data from such a comparative analysis using a model cancer cell line (e.g., HeLa) treated with a known apoptosis-inducing agent (e.g., Staurosporine).
Table 1: IC50 Values of Staurosporine Determined by Different Viability Assays
| Assay Method | IC50 (nM) |
| This compound-Based Assay | 115 |
| MTT Assay | 125 |
| Real-Time Glo™ MT Cell Viability Assay | 110 |
Table 2: Quantification of Apoptotic and Necrotic Cells
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 2.5 | 1.1 |
| Staurosporine (100 nM) | 35.2 | 15.8 |
| Staurosporine (500 nM) | 20.7 | 45.3 |
Table 3: Caspase-3 Activity
| Treatment | Relative Caspase-3 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| Staurosporine (100 nM) | 4.2 |
| Staurosporine (500 nM) | 3.1 |
Table 4: Cell Cycle Analysis
| Treatment | % Sub-G1 Phase | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 1.8 | 55.4 | 25.1 | 17.7 |
| Staurosporine (100 nM) | 22.5 | 60.1 | 10.3 | 7.1 |
Experimental Protocols
This compound-Based Cell Viability Assay
Materials:
-
This compound-Reducta Reagent (hypothetical)
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader (Excitation: 540 nm, Emission: 590 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with the test compound at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Prepare the this compound-Reducta working solution by diluting the stock solution 1:100 in pre-warmed cell culture medium.
-
Add 20 µL of the this compound-Reducta working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 540 nm and emission at 590 nm.
Annexin V-FITC/PI Apoptosis Assay
This protocol is adapted from established methods for detecting apoptosis by flow cytometry.[2][3][4][5][6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound as described in the previous protocol.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This protocol outlines a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.[7][8][9][10]
Materials:
-
Caspase-3 Activity Assay Kit (containing a fluorogenic caspase-3 substrate, e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
96-well black plates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Protocol:
-
Seed and treat cells as previously described.
-
Lyse the cells by adding Cell Lysis Buffer and incubating on ice for 10 minutes.
-
Centrifuge the lysate to pellet the cell debris.
-
Transfer the supernatant to a new 96-well black plate.
-
Prepare the caspase-3 substrate reaction mix according to the kit manufacturer's instructions.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 380 nm and emission at 460 nm.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution using PI staining and flow cytometry.[11][12][13][14]
Materials:
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
70% Ethanol
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed and treat cells as outlined in the initial protocol.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol provides a general procedure for detecting key apoptotic proteins by western blotting.[15][16][17][18]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates from treated and untreated cells using RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. This compound, a naturally occurring anthraquinone derivative isolated from Polygoni cuspidati radix, attenuates cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mpbio.com [mpbio.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. youtube.com [youtube.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Citreorosein in Fungal Metabolite Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreorosein is a naturally occurring anthraquinone, a class of polyketide secondary metabolites produced by various species of fungi, plants, and lichens. This document provides detailed application notes and experimental protocols for the study of this compound, focusing on its role in fungal metabolite research, including its biosynthesis, biological activities, and potential applications. While specific quantitative data for this compound's antifungal and cytotoxic effects are not extensively reported in publicly available literature, this guide furnishes detailed methodologies for researchers to determine these values and further investigate its mechanism of action.
Biological Activities of this compound
This compound has been reported to exhibit a range of biological activities, most notably anti-inflammatory properties. Understanding these activities is crucial for exploring its potential as a therapeutic agent or a lead compound in drug discovery.
Anti-inflammatory Activity
This compound has been shown to possess significant anti-inflammatory effects by modulating key signaling pathways. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1]. This inhibition is achieved through the downregulation of critical inflammatory signaling cascades.
The primary mechanisms of this compound's anti-inflammatory action involve the blockade of:
-
Mitogen-Activated Protein Kinase (MAPK) pathways: this compound attenuates the phosphorylation of ERK1/2, p38 MAPK, and JNK[1].
-
Nuclear Factor-kappa B (NF-κB) signaling: It inhibits the nuclear translocation of the p65 subunit of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκB[1].
-
Akt signaling pathway: this compound interferes with the phosphorylation of Akt, a key regulator of cell survival and inflammation[1].
Proposed Biosynthesis of this compound
This compound is a polyketide, and its biosynthesis is proposed to follow a pathway similar to other fungal polyketides, such as citrinin. The core of the molecule is assembled by a Type I iterative polyketide synthase (PKS).
Proposed Biosynthetic Pathway of this compound:
The biosynthesis is initiated with an acetyl-CoA starter unit, followed by the iterative addition of seven malonyl-CoA extender units. The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic anthraquinone scaffold. Subsequent tailoring reactions, including hydroxylation and methylation, are catalyzed by specific enzymes encoded within the biosynthetic gene cluster to yield the final this compound molecule.
Application in Fungal Metabolite Studies
This compound can be utilized in various aspects of fungal metabolite research, from understanding fungal secondary metabolism to screening for novel bioactive compounds.
-
Reference Standard: Pure this compound can be used as a reference standard in analytical techniques like HPLC, LC-MS, and NMR for the identification and quantification of this metabolite in fungal extracts.
-
Biosynthetic Pathway Elucidation: Labeled precursors of this compound can be used in feeding experiments to unravel the details of its biosynthetic pathway.
-
Biological Activity Screening: this compound can be included in screening libraries to assess its bioactivity against a wide range of targets, including fungal pathogens, cancer cell lines, and inflammatory models.
-
Inducer/Regulator of Secondary Metabolism: The effect of this compound on the production of other secondary metabolites in fungi can be investigated to understand the complex regulatory networks of fungal metabolism.
Experimental Protocols
The following sections provide detailed protocols for key experiments to characterize the antifungal and cytotoxic properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol outlines the broth microdilution method to determine the MIC of this compound against fungal pathogens like Candida albicans and Aspergillus fumigatus.
Materials:
-
This compound
-
Fungal strains (C. albicans, A. fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal (e.g., Fluconazole for C. albicans, Amphotericin B for A. fumigatus)
-
Sterile saline (0.85%)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for C. albicans, Potato Dextrose Agar for A. fumigatus) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium with DMSO at the highest concentration used for the test compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control. For Candida species, this is often a ≥50% reduction in turbidity. For Aspergillus species, it is the lowest concentration showing no visible growth.
-
Growth can be assessed visually or by measuring the absorbance at 530 nm using a microplate reader.
-
Data Presentation:
The results of the MIC assay should be summarized in a table.
| Fungal Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans (ATCC 90028) | [Experimental Value] | [Experimental Value] |
| Aspergillus fumigatus (ATCC 204305) | [Experimental Value] | [Experimental Value] |
Determination of IC50 for Cytotoxic Activity
This protocol describes the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound on human cell lines.
Materials:
-
This compound
-
Human cell lines (e.g., HeLa - cervical cancer, HEK293 - normal kidney)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to obtain various concentrations (e.g., from 100 µM to 0.1 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
The IC50 values should be presented in a clear table.
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| HeLa | 24 | [Experimental Value] |
| 48 | [Experimental Value] | |
| 72 | [Experimental Value] | |
| HEK293 | 24 | [Experimental Value] |
| 48 | [Experimental Value] | |
| 72 | [Experimental Value] |
Visualizations of Pathways and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for MIC determination.
Experimental Workflow for Cytotoxicity (IC50) Assay
References
Troubleshooting & Optimization
Technical Support Center: Improving Citreorosein Solubility
Welcome to the technical support center for handling citreorosein. This guide provides troubleshooting advice and detailed protocols to address the common challenge of its poor solubility in aqueous buffers, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound is a naturally occurring trihydroxyanthraquinone, a class of compounds known for their characteristically low water solubility.[1][2] Its chemical structure is largely hydrophobic, leading to poor dissolution in aqueous media.[3] The estimated water solubility of this compound is only about 95.38 mg/L (approximately 0.33 mM) at 25°C.[1] This inherent low solubility is the primary reason for the difficulties encountered when trying to dissolve it directly into standard buffers like PBS or TRIS.
Q2: What is the recommended first-line method for solubilizing this compound for in vitro experiments?
The most common and recommended initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is an excellent choice, as this compound is highly soluble in it (up to 125 mg/mL).[5][6] This high-concentration stock can then be serially diluted into your aqueous experimental buffer to the final desired concentration.
Key Consideration: For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q3: Can I improve this compound solubility by adjusting the pH of my buffer?
Yes, pH modification can significantly improve solubility. This compound contains multiple phenolic hydroxyl groups, which are weakly acidic (predicted pKa ≈ 6.2-7.4).[2][5] By increasing the pH of the buffer to a value above its pKa, these hydroxyl groups will deprotonate, forming a more polar and water-soluble phenolate salt. Emodin, a closely related compound, is known to be more soluble in aqueous alkali solutions.[7]
Experimental Caveat: Ensure that the required alkaline pH is compatible with the stability of your target proteins, cells, and other experimental components.
Q4: My experiment is sensitive to organic solvents and pH changes. What are my alternatives?
For sensitive applications, using cyclodextrins is a highly effective strategy.[8] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate the poorly soluble this compound molecule, forming a "host-guest" inclusion complex.[10][11] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of this compound without requiring organic solvents or extreme pH.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective derivative used for this purpose.[9]
Q5: Are there other advanced methods for solubility enhancement relevant to drug development?
For professionals in drug development, several other advanced techniques can be employed to overcome poor solubility for formulation purposes:
-
Micellar Solubilization: Using surfactants or polymers (e.g., Poloxamers, Tween® 80) to form micelles that encapsulate the drug.[14][15]
-
Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier matrix at the molecular level to improve dissolution rates.[16]
-
Particle Size Reduction: Techniques like micronization or nanosization increase the surface-area-to-volume ratio, which can improve the rate of dissolution.[16][17]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Water | ~95.38 mg/L (0.33 mM) | Estimated value; practically insoluble.[1][3] |
| DMSO | 125 mg/mL (436.7 mM) | Highly soluble; recommended for stock solutions.[6] |
| Ethanol | Soluble | Emodin, a related compound, is soluble in ethanol.[7][18] |
| Acetone | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
Diagrams and Workflows
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of this compound for subsequent dilution.[4][19][20]
-
Calculation: Determine the mass of this compound needed to prepare your desired stock concentration (e.g., 50 mM).
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL of 50 mM stock: 0.050 mol/L × 0.001 L × 286.24 g/mol = 0.0143 g (14.3 mg).
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly. If needed, briefly sonicate the vial in a water bath to ensure complete dissolution.[6] The solution should be clear and yellow/orange.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[4][6]
Protocol 2: Determining Optimal pH for Solubility Enhancement
This protocol helps identify the minimum pH required to achieve the desired aqueous solubility for your experiment.
-
Buffer Preparation: Prepare a set of buffers (e.g., 50 mM TRIS-HCl or phosphate) with a range of pH values, such as 7.0, 7.5, 8.0, 8.5, and 9.0.
-
Saturation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a fixed volume (e.g., 1 mL) of each buffer in separate tubes. Ensure some solid remains undissolved.
-
Equilibration: Tightly cap the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.
-
Quantification: Carefully collect the supernatant from each tube. Measure the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax.
-
Analysis: Plot the measured solubility (concentration) against the buffer pH to determine the optimal pH for your desired concentration.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses the kneading method to prepare a solid, water-soluble this compound-cyclodextrin complex, which is ideal for solvent-sensitive experiments.[11][17]
-
Molar Ratio: Select a molar ratio of this compound to Cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Weighing: Calculate and weigh the required amounts of this compound and HP-β-CD.
-
Paste Formation: Place the HP-β-CD powder into a glass mortar. Add a small volume of a water-ethanol mixture (e.g., 50:50 v/v) dropwise while triturating with the pestle until a homogeneous, sticky paste is formed.
-
Incorporation: Add the this compound powder to the paste and continue to knead thoroughly for 45-60 minutes. The mixture should maintain a consistent color and texture.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until the mass is constant, or use a vacuum oven for more efficient drying.
-
Final Product: Scrape the dried complex and pulverize it into a fine powder using the mortar and pestle. This powder can now be directly dissolved in your aqueous buffer. Store the complex powder in a desiccator.
References
- 1. echemi.com [echemi.com]
- 2. Showing Compound this compound (FDB012851) - FooDB [foodb.ca]
- 3. longdom.org [longdom.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound | 481-73-2 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. humapub.com [humapub.com]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 15. Poloxamer-Based Thermoreversible Gel for Topical Delivery of Emodin: Influence of P407 and P188 on Solubility of Emodin and Its Application in Cellular Activity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japer.in [japer.in]
- 18. selleckchem.com [selleckchem.com]
- 19. fastercapital.com [fastercapital.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Optimizing Citreorosein Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of citreorosein in cell culture media.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in experimental settings.
Q1: What is this compound and what are its basic properties?
This compound is a naturally occurring anthraquinone compound.[1] It is classified as a polyketide and has been found in organisms such as P. herquei.[1] It presents as a solid with limited solubility in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at a concentration of 125 mg/mL (436.70 mM), though ultrasonic assistance may be needed.[2] It is recommended to use newly opened, hygroscopic DMSO for the best solubility.[2] For long-term storage, it is advisable to store the stock solution at -20°C.[1] To prepare stock solutions, dissolve the desired amount of this compound in a small amount of appropriate solvent (e.g., DMSO) and then bring it to the final volume with double-distilled water or your desired buffer.[3] Stock solutions are often prepared at higher concentrations (e.g., 10x, 100x) to minimize the volume of solvent added to the final cell culture, and to enhance stability for longer storage periods.[3]
Q3: What are the primary factors that can affect this compound stability in cell culture media?
While specific data for this compound is limited, the stability of similar compounds in cell culture media is generally influenced by several factors:
-
pH: The pH of the culture medium can significantly impact the degradation rate of compounds. For many molecules, stability is highest within a specific pH range.[4][5][6][7][8]
-
Temperature: Higher temperatures typically accelerate the degradation of chemical compounds.[4][5][6][7][8] Storing media with this compound at 4°C when not in use is a recommended practice.
-
Light: As an anthraquinone dye, this compound may be sensitive to light.[9] Exposure to light can lead to photodegradation. It is advisable to protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil.
-
Media Components: Components within the cell culture media, such as certain amino acids (e.g., cysteine) or metal ions (e.g., ferric ammonium citrate), can interact with and affect the stability of dissolved compounds. The presence of serum can also influence stability, with some analytes showing altered stability in serum samples over time.[10][11][12][13][14]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.
Q4: Is there any data on the half-life of this compound in common cell culture media like DMEM?
Currently, there is no readily available published data on the specific half-life or degradation kinetics of this compound in common cell culture media such as DMEM. Therefore, it is highly recommended that researchers perform their own stability studies under their specific experimental conditions.
Q5: How can I determine the stability of this compound in my specific cell culture setup?
A general approach to determine the stability of a small molecule like this compound in cell culture media involves the following steps:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[2][3]
-
Spike the cell culture medium with a known concentration of this compound.
-
Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Analyze the concentration of the remaining this compound at each time point using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[15][16][17][18]
This will allow you to determine the degradation rate and half-life of this compound in your specific medium and under your experimental conditions.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | This compound degradation: The compound may be degrading over the course of the experiment, leading to a lower effective concentration. | 1. Perform a stability study: Follow the protocol outlined in the FAQ to determine the stability of this compound under your experimental conditions.[19][20][21][22] 2. Prepare fresh solutions: Prepare fresh this compound solutions for each experiment. 3. Minimize exposure to harsh conditions: Protect solutions from light and elevated temperatures. |
| Precipitation of this compound in the cell culture medium. | Poor solubility: this compound has limited aqueous solubility and may precipitate when added to the medium, especially at higher concentrations. | 1. Check final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells (typically <0.5%). 2. Use a gentle mixing technique: When adding the this compound stock solution to the medium, vortex or invert the tube gently to ensure proper mixing without causing precipitation. 3. Consider nanoparticle formulation: For advanced applications, this compound nanoparticles have been shown to have improved aqueous solubility.[23] |
| Difficulty dissolving this compound powder. | Inappropriate solvent or technique: The choice of solvent and dissolution method is crucial. | 1. Use an appropriate solvent: DMSO is a recommended solvent for this compound.[2] Chloroform has also been used to dissolve this compound for nanoparticle preparation.[23] 2. Utilize sonication: Gentle sonication can aid in the dissolution of the compound.[2] 3. Ensure solvent quality: Use high-quality, anhydrous solvents. |
| Variability between experimental replicates. | Inconsistent compound handling: Differences in how this compound is handled between experiments can lead to variability. | 1. Standardize stock solution preparation: Use a consistent protocol for preparing and storing stock solutions.[3] 2. Control for environmental factors: Ensure all replicates are treated identically in terms of light exposure and temperature. 3. Perform quality control: Periodically check the concentration of your stock solution to ensure it has not degraded. |
Section 3: Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a detailed methodology for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (UV or MS)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume for all time points.
-
Immediately after spiking (T=0), remove an aliquot (e.g., 1 mL) and store it at -80°C. This will serve as your baseline concentration.
-
Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot (e.g., 1 mL) and store it at -80°C.
-
After collecting all time points, thaw the samples.
-
Prepare the samples for HPLC analysis. This may involve protein precipitation by adding a cold solvent like acetone or acetonitrile (e.g., 1:4 ratio of sample to solvent), followed by centrifugation to pellet the precipitated proteins.[17]
-
Analyze the supernatant by HPLC to quantify the concentration of this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½).
Section 4: Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 6. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. researchgate.net [researchgate.net]
- 12. Long-term stability of serum components in the Janus Serum Bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Influence of Serum Sample Storage Conditions on Selected Laboratory Parameters Related to Oxidative Stress: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. mdpi.com [mdpi.com]
- 18. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 19. Troubleshooting [chem.rochester.edu]
- 20. youtube.com [youtube.com]
- 21. goldbio.com [goldbio.com]
- 22. neb.com [neb.com]
- 23. researchgate.net [researchgate.net]
troubleshooting citreorosein precipitation in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to citreorosein precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution, especially when I add it to my aqueous buffer or cell culture media?
A1: this compound precipitation is most often caused by its low solubility in water.[1] While it is readily soluble in organic solvents like DMSO, transferring it to an aqueous environment can cause the concentration to exceed its solubility limit, leading to the formation of a solid precipitate.[2][3] This is a common issue when a concentrated stock solution in an organic solvent is diluted into a buffer or media.[2]
Key Factors Leading to Precipitation:
-
Supersaturation: The final concentration of this compound in your aqueous solution is likely higher than its maximum solubility in that specific medium. The estimated water solubility of this compound is very low, at approximately 95.38 mg/L.[1]
-
Solvent Change: A drastic change in solvent polarity from DMSO to water reduces the compound's ability to stay dissolved.[2]
-
Low Temperature: The solubility of many compounds, including this compound, can decrease at lower temperatures. Storing working solutions at 4°C can sometimes induce precipitation.[4]
-
pH of the Medium: The pH of your buffer can influence the ionization state of this compound's hydroxyl groups, which in turn affects its solubility.[5][6]
Q2: My this compound stock solution, prepared in DMSO, appears cloudy or has visible particulates. What should I do?
A2: A cloudy or precipitated stock solution can compromise experimental results. This issue can arise from several factors:
-
Incomplete Dissolution: this compound may not have been fully dissolved initially. High-concentration DMSO stocks may require sonication to fully dissolve.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can cause the compound to fall out of solution.[4][8]
-
Moisture Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination reduces the solvent's capacity to dissolve this compound.[7]
Corrective Actions:
-
Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Briefly sonicate the vial to aid in re-dissolving the precipitate.
-
If particulates remain, centrifuge the vial at high speed to pellet the precipitate. Carefully collect the supernatant for your experiment, noting that the actual concentration may be lower than intended.
-
For best results, it is highly recommended to prepare a fresh stock solution using anhydrous DMSO.[7]
Q3: What are the optimal solvents and storage conditions for preparing and maintaining this compound solutions?
A3: Proper solvent selection and storage are critical for preventing precipitation and degradation.
Solvent Recommendations: this compound is a yellow to orange solid powder that is soluble in several organic solvents.[7][9] Its solubility in DMSO is particularly high, making it the recommended solvent for primary stock solutions.[7]
Storage Guidelines:
-
Solid Compound: Store at -20°C, sealed tightly and protected from moisture and light.[7]
-
Stock Solutions (in DMSO): For long-term storage, aliquot into single-use vials to avoid freeze-thaw cycles and store at -80°C (stable for up to 6 months).[7] For short-term use, store at -20°C (stable for up to 1 month).[7] Always use newly opened or anhydrous DMSO for preparation.[7]
Quantitative Data Summary
For ease of reference, the key physicochemical properties and solubility data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₀O₆ | [9][10][11] |
| Molecular Weight | 286.24 g/mol | [1][9][10] |
| Appearance | Yellow to orange solid powder | [7][9] |
| Melting Point | 288 °C | [9][10][11] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | 125 mg/mL (436.70 mM) | [7] |
| Water | ~0.095 mg/mL (~0.33 mM) (estimated) | [1] |
| Chloroform | Soluble | [9] |
| Dichloromethane | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
| Acetone | Soluble | [9] |
Troubleshooting Guides & Protocols
General Troubleshooting Workflow for Precipitation
If you encounter precipitation, follow this logical workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol: Preparation of a this compound Working Solution
This protocol details the recommended procedure for preparing a this compound working solution from a solid, minimizing the risk of precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
Detailed Methodology:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mM). Using high-quality DMSO is critical.[7]
-
Vortex and then sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution. Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into single-use tubes and store appropriately.[7]
-
-
Prepare Working Solution:
-
Warm your final aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). This can slightly increase this compound's solubility.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations that lead to precipitation.
-
Ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid solvent-induced artifacts in biological assays.
-
Use the final working solution immediately after preparation for best results.
-
Signaling Pathway Visualization
This compound has been shown to inhibit inflammatory pathways, particularly by blocking Akt and JNK signaling, which affects downstream targets like COX-2.[12]
Caption: this compound inhibits PGD2 generation by blocking the Akt and JNK pathways.[12]
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. chm.uri.edu [chm.uri.edu]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 5. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 481-73-2 [chemicalbook.com]
- 10. This compound | C15H10O6 | CID 361512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound, a naturally occurring anthraquinone derivative isolated from Polygoni cuspidati radix, attenuates cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Citreorosein Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from the compound citreorosein in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
A1: this compound is a naturally occurring polyketide belonging to the hydroxyanthraquinone class of compounds.[1][2] Like many anthraquinone derivatives, this compound possesses intrinsic fluorescent properties. This autofluorescence can lead to false-positive signals in your assay if its excitation and emission spectra overlap with those of your experimental fluorophore. Additionally, this compound may act as a quencher, reducing the fluorescence signal of your probe and leading to false-negative results.
Q2: What are the primary mechanisms of fluorescence interference?
A2: The two main mechanisms of interference are:
-
Autofluorescence: The compound itself emits light upon excitation, adding to the signal detected from your fluorescent probe.[3]
-
Quenching: The compound absorbs the excitation energy from your fluorophore or de-excites it through non-radiative pathways, thus reducing its fluorescence emission.[4]
Q3: How can I determine if this compound is interfering with my assay?
A3: A simple control experiment can help identify interference. Prepare a sample containing this compound in the assay buffer without your fluorescent probe or biological target. If you detect a significant signal at your assay's emission wavelength, this compound is autofluorescent under your experimental conditions. To test for quenching, compare the fluorescence intensity of your probe in the presence and absence of this compound. A decrease in signal in the presence of this compound suggests quenching.
Troubleshooting Guide: Interference in a Calcium Imaging Assay using Fura-2
A common fluorescence-based assay that can be affected by interfering compounds is intracellular calcium imaging using ratiometric dyes like Fura-2. Fura-2 allows for the quantification of intracellular calcium concentration by measuring the ratio of its fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free).[1][5][6][7][8]
Potential Issue: You observe an unexpected increase or decrease in the 340/380 nm ratio in cells treated with this compound, which is inconsistent with the expected biological response. This could be due to the spectral properties of this compound overlapping with the excitation or emission wavelengths of Fura-2.
Spectral Properties of Fura-2 and Related Anthraquinones
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Reference |
| Fura-2 (Ca2+-bound) | ~340 | ~510 | [1][5] |
| Fura-2 (Ca2+-free) | ~380 | ~510 | [1][5] |
| 1-Hydroxyanthraquinone | ~405 | ~550-650 | Not explicitly found, but inferred from general knowledge. |
| 1,2-Dihydroxyanthraquinone | Not specified | Dual emission | [9] |
| 1,4-Dihydroxyanthraquinone | Not specified | No dual emission | [9] |
Note: The spectral properties of hydroxyanthraquinones can be influenced by their substitution pattern and the solvent environment.
Experimental Protocol: Identifying and Mitigating this compound Interference in Fura-2 Assays
1. Characterize this compound's Autofluorescence:
-
Objective: To determine the excitation and emission spectra of this compound in your assay buffer.
-
Protocol:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Using a scanning spectrofluorometer, measure the emission spectrum by exciting at 340 nm and 380 nm.
-
Measure the excitation spectrum by setting the emission wavelength to 510 nm.
-
Interpretation: Significant emission at 510 nm upon excitation at 340 nm or 380 nm indicates autofluorescence that will interfere with the Fura-2 signal.
-
2. Assess Quenching Effects:
-
Objective: To determine if this compound quenches the fluorescence of Fura-2.
-
Protocol:
-
Prepare solutions of Fura-2 (in its calcium-bound and calcium-free forms, if possible) in assay buffer.
-
Measure the fluorescence intensity at 510 nm with excitation at 340 nm and 380 nm.
-
Add increasing concentrations of this compound to the Fura-2 solutions and repeat the fluorescence measurements.
-
Interpretation: A concentration-dependent decrease in Fura-2 fluorescence indicates quenching.
-
3. Mitigation Strategies:
-
Spectral Unmixing: If your imaging software supports it, you can perform spectral imaging and linear unmixing to separate the fluorescence signal of Fura-2 from that of this compound. This requires obtaining the emission spectrum of this compound alone.
-
Use a Red-shifted Calcium Indicator: Consider using a calcium indicator that excites and emits at longer wavelengths where autofluorescence from compounds like this compound is often lower.[10] Examples include X-Rhod-1 or Fura-Red.
-
Background Subtraction: For autofluorescence, you can image a control group of cells treated only with this compound (and no Fura-2) and subtract this background fluorescence from your experimental images.[3] However, this assumes uniform uptake and distribution of this compound.
-
Reduce this compound Concentration: If possible, lower the concentration of this compound to a level where its interference is minimal while still eliciting the desired biological effect.
Signaling Pathway and Experimental Workflow Diagrams
Serotonin-Induced Calcium Signaling Pathway
The following diagram illustrates a simplified signaling pathway where serotonin (5-HT) binding to its receptor (e.g., 5-HT2A) leads to an increase in intracellular calcium, a process that can be monitored using Fura-2.[2][11] this compound interference could potentially mask or mimic the true calcium signal.
Caption: Serotonin-induced intracellular calcium release pathway.
Troubleshooting Workflow for Fluorescence Interference
This workflow outlines the logical steps to identify and address potential fluorescence interference from a test compound like this compound.
Caption: A logical workflow for troubleshooting fluorescence assay interference.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. hellobio.com [hellobio.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excited state intramolecular proton transfer in hydroxyanthraquinones: Toward predicting fading of organic red colorants in art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Yield in Citreorosein Purification
Welcome to the technical support center for citreorosein purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound, a naturally occurring anthraquinone derivative. Here you will find answers to frequently asked questions and detailed guides to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My final yield of purified this compound is consistently low. What are the most common causes?
Low yield in this compound purification can stem from several stages of the process, beginning with its production in fungal cultures and extending through extraction and purification. The primary factors include:
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Suboptimal Fungal Fermentation: The initial concentration of this compound produced by the fungal culture (e.g., Penicillium species) is a critical determinant of the final yield. Factors such as the composition of the culture medium, pH, temperature, and aeration can significantly impact the production of secondary metabolites like this compound.
-
Inefficient Extraction: The choice of solvent and extraction method is crucial for efficiently recovering this compound from the fungal biomass and culture medium. An inappropriate solvent may fail to extract a significant portion of the target compound.
-
Losses During Purification: Each purification step, particularly chromatography, can lead to product loss. This can be due to irreversible adsorption to the stationary phase, co-elution with impurities leading to the discarding of mixed fractions, or degradation of the compound during the process.
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Compound Degradation: this compound, like many natural products, can be sensitive to factors such as light, pH, and temperature, which can lead to degradation and a subsequent reduction in yield.
Q2: How can I optimize the production of this compound in my fungal culture to improve the starting yield?
Optimizing fermentation conditions is a key strategy for enhancing the initial yield of this compound. Consider the following parameters:
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Culture Medium Composition: The carbon and nitrogen sources in the culture medium are critical. For instance, glucose has been shown to be an effective carbon source for the production of other fungal secondary metabolites. The concentration of these sources should be optimized.
-
pH and Temperature: The pH of the culture medium and the incubation temperature can significantly influence fungal growth and metabolite production. These parameters should be systematically varied to find the optimal conditions for your specific fungal strain.
-
Aeration and Agitation: Adequate aeration and agitation are important for submerged fermentation to ensure sufficient oxygen supply and nutrient distribution. The speed of the rotary shaker is a key parameter to optimize.[1]
-
Fermentation Time: The production of secondary metabolites like this compound is often growth-phase dependent. It is essential to determine the optimal fermentation time to harvest the culture when this compound concentration is at its peak.[1]
Q3: What are the most effective solvents for extracting this compound from fungal cultures?
The choice of solvent is critical for maximizing the extraction of this compound. Generally, organic solvents of intermediate polarity are effective for extracting anthraquinones.
-
Chloroform: Has been successfully used for the extraction of related compounds from Penicillium species.[2][3]
-
Ethyl Acetate, Methanol, and Acetone: These solvents are also commonly used for the extraction of anthraquinones and other fungal metabolites.
-
Solvent Mixtures: In some cases, a mixture of solvents can provide better extraction efficiency than a single solvent.
It is advisable to perform small-scale pilot extractions with a few different solvents to determine the most effective one for your specific fungal culture and experimental setup.
Q4: I'm using silica gel column chromatography for purification, but the recovery is poor. What can I do to improve it?
Poor recovery from silica gel chromatography can be due to several factors. Here are some troubleshooting tips:
-
Solvent System Optimization: The polarity of the mobile phase is critical. If the solvent is too polar, this compound may elute too quickly with impurities. If it's not polar enough, the compound may bind too strongly to the silica gel, leading to poor recovery. A gradual increase in polarity (gradient elution) often yields better results than isocratic elution.
-
Sample Loading: Overloading the column can lead to poor separation and band broadening, resulting in mixed fractions and lower yield of the pure compound. Ensure the amount of crude extract loaded is appropriate for the column size.
-
Irreversible Adsorption: Some compounds can irreversibly bind to the silica gel. If this is suspected, switching to a different stationary phase (e.g., alumina) or an alternative purification method like High-Speed Counter-Current Chromatography (HSCCC) may be beneficial.
Q5: Are there alternative purification methods to silica gel chromatography that might give a better yield?
Yes, High-Speed Counter-Current Chromatography (HSCCC) is a powerful alternative for the purification of natural products like this compound.
-
Advantages of HSCCC: HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby eliminating the problem of irreversible adsorption.[4][5][6] This often leads to higher recovery rates. It is also well-suited for separating compounds from complex crude extracts.[7]
-
Solvent System Selection: The key to successful HSCCC is the selection of a suitable two-phase solvent system. This is typically achieved through a series of small-scale partition coefficient (K) experiments.
Troubleshooting Guides
Problem 1: Low this compound Concentration in the Crude Extract
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation Conditions | Systematically optimize fermentation parameters such as culture medium composition (carbon and nitrogen sources), pH, temperature, and agitation speed.[1] |
| Incorrect Fermentation Time | Perform a time-course experiment to identify the peak of this compound production. |
| Inefficient Extraction Solvent | Test a panel of solvents with varying polarities (e.g., chloroform, ethyl acetate, methanol, acetone) to find the most effective one for your fungal strain. |
| Incomplete Extraction | Ensure thorough mixing and sufficient extraction time. Multiple extraction steps (e.g., 3x) with fresh solvent will improve recovery. |
Problem 2: Poor Yield During Chromatographic Purification
| Possible Cause | Suggested Solution |
| Silica Gel Chromatography | |
| Inappropriate Solvent System | Systematically vary the mobile phase composition to achieve good separation and elution of this compound. Consider using a gradient elution. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column relative to the amount of silica gel. |
| Irreversible Adsorption | Consider switching to a different stationary phase (e.g., alumina) or an alternative purification technique like HSCCC. |
| High-Speed Counter-Current Chromatography (HSCCC) | |
| Unsuitable Two-Phase Solvent System | Perform systematic screening of different solvent systems to find one that provides an optimal partition coefficient (K) for this compound. |
| Emulsion Formation | Adjust the solvent system composition or the flow rate to minimize emulsion formation, which can interfere with the separation. |
Data Presentation
Table 1: Comparison of Reported Yields for Fungal Metabolite Purification
| Compound | Organism | Purification Method | Yield from Crude Extract | Reference |
| Citreoviridin | Penicillium citreonigrum | Semi-preparative HPLC | 27.1% | [2] |
| Mycophenolic Acid | Penicillium brevicompactum | Alumina Column Chromatography | 84.12% | [8] |
| Hydroxyl-α-sanshool | Zanthoxylum armatum | Silica Gel Column Chromatography | 12.42% | [9] |
Note: Data for this compound is limited; related compounds are presented for comparison.
Experimental Protocols
Protocol 1: General Procedure for this compound Production and Extraction
This protocol is a general guideline based on methods used for similar fungal metabolites. Optimization will be required for your specific strain and laboratory conditions.
-
Fermentation:
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Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose medium).
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Inoculate the medium with a fresh culture of the this compound-producing fungus.
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Incubate the culture in a shaker at the optimized temperature and agitation speed for the predetermined optimal fermentation time.
-
-
Extraction:
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Separate the fungal mycelium from the culture broth by filtration.
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Extract the culture broth with an equal volume of a suitable organic solvent (e.g., chloroform or ethyl acetate) three times.
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Combine the organic extracts.
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Dry the fungal mycelium, grind it into a powder, and extract it with the same organic solvent.
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Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: General workflow for this compound production and purification.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. High-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Gradient for Citreorosein Separation
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the separation of citreorosein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC separation of this compound and related fungal anthraquinones.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Co-elution | Inadequate mobile phase composition. | 1. Adjust Mobile Phase pH: this compound is a phenolic compound, and its ionization state is pH-dependent. An acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) is often used to suppress the ionization of phenolic hydroxyl groups, leading to better retention and peak shape on a C18 column.[1] Experiment with a pH range of 2.5-4.0 to find the optimal selectivity. 2. Modify Organic Solvent: While acetonitrile is a common choice, methanol can offer different selectivity for closely eluting compounds.[1] Try replacing acetonitrile with methanol or using a mixture of both. 3. Optimize Gradient Slope: A shallow gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks. |
| Peak Tailing | Secondary interactions between this compound and the stationary phase. | 1. Use an End-Capped Column: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing peak tailing. Employing a modern, high-purity, end-capped C18 column can minimize these interactions. 2. Lower Mobile Phase pH: As mentioned above, an acidic mobile phase protonates the silanol groups, reducing their interaction with the analyte. 3. Add a Competitive Base (Use with Caution): In some cases, a small amount of a competitive base like triethylamine can be added to the mobile phase to block active silanol sites. However, this can affect column longevity and is not always necessary with modern columns. |
| Broad Peaks | Suboptimal flow rate or temperature. | 1. Optimize Flow Rate: For a standard 4.6 mm ID HPLC column, a flow rate of 1.0 mL/min is a good starting point.[2] Deviating significantly from the column's optimal flow rate can lead to band broadening. 2. Increase Column Temperature: Elevating the column temperature (e.g., to 30-40 °C) can decrease mobile phase viscosity and improve mass transfer, resulting in sharper peaks and shorter retention times.[3][4][5] However, be mindful of the thermal stability of this compound. |
| Inconsistent Retention Times | Poor column equilibration or changes in mobile phase composition. | 1. Ensure Adequate Equilibration: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration. For gradient methods, a 5-10 column volume re-equilibration is typically recommended. 2. Prepare Fresh Mobile Phase Daily: The composition of the mobile phase, especially the pH of aqueous buffers, can change over time due to solvent evaporation or absorption of atmospheric CO2. |
| Ghost Peaks | Contamination in the HPLC system or sample carryover. | 1. Run a Blank Gradient: Inject a blank solvent (e.g., your initial mobile phase) to see if the ghost peaks are present. If so, this indicates system contamination. Flush the system with a strong solvent like isopropanol. 2. Optimize Needle Wash: If the ghost peaks appear after a sample injection, it could be due to carryover. Optimize the needle wash procedure on your autosampler, using a solvent that effectively dissolves this compound. |
| Baseline Drift | Mobile phase issues or detector lamp instability. | 1. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and additives to minimize impurities that can cause baseline drift, especially in gradient elution. 2. Degas Mobile Phase: Dissolved gases in the mobile phase can lead to baseline noise and drift. Degas your solvents before use. 3. Check Detector Lamp: An aging detector lamp can cause baseline instability. Check the lamp's energy output and replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient method for this compound separation?
A good starting point for a reversed-phase HPLC method for this compound on a C18 column would be a gradient elution using an acidified water/acetonitrile mobile phase.[1]
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Flow Rate: 1.0 mL/min
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Detection: UV-Vis at a wavelength where this compound has maximum absorbance (e.g., around 254 nm or a more specific wavelength determined from a UV scan).
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Gradient: A linear gradient from a low to a high percentage of mobile phase B. A scouting gradient could be 10% to 90% B over 20 minutes.
Q2: How does the mobile phase pH affect the separation of this compound?
This compound has phenolic hydroxyl groups, making it an ionizable compound. The pH of the mobile phase will influence its degree of ionization.
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At a low pH (e.g., 2.5-4), the phenolic groups are protonated (non-ionized). In this state, this compound is more hydrophobic and will have a longer retention time on a reversed-phase column. This is generally preferred as it leads to better peak shape and retention.
-
At a higher pH , the phenolic groups will deprotonate (ionize), making the molecule more polar. This will result in a shorter retention time. If the mobile phase pH is close to the pKa of this compound, you may observe peak broadening or splitting due to the co-existence of both ionized and non-ionized forms.
Q3: My this compound peak is co-eluting with another peak. How can I improve the separation?
Co-elution is a common challenge, especially in complex fungal extracts. Here are a few strategies:
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Change the organic modifier: If you are using acetonitrile, try switching to methanol or a mixture of acetonitrile and methanol. These solvents have different polarities and can alter the selectivity of the separation.
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Adjust the mobile phase pH: A small change in pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.
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Modify the gradient: Make the gradient shallower around the elution time of your peak of interest. This will increase the separation time between closely eluting compounds.
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Change the stationary phase: If the above strategies fail, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity based on pi-pi interactions or hydrogen bonding.
Q4: Can temperature be used to optimize the separation of this compound?
Yes, temperature is a useful parameter for optimization.
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Increased Temperature: Generally, increasing the column temperature (e.g., to 35-45°C) will decrease the viscosity of the mobile phase, leading to lower backpressure and sharper peaks.[3][4][5] It can also slightly alter the selectivity of the separation.
-
Decreased Temperature: In some cases, lowering the temperature can increase the retention of some compounds more than others, which might improve the resolution of critical pairs.
It is important to ensure that this compound is stable at the tested temperatures.
Q5: How can I confirm the identity of my this compound peak?
To confirm the identity of your peak, you can:
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Spike your sample: Inject a small amount of a pure this compound standard into your sample and observe if the peak area of interest increases without the appearance of a new peak.
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Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector: This will allow you to obtain the UV spectrum of your peak and compare it to the spectrum of a known this compound standard.
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Couple your HPLC to a Mass Spectrometer (LC-MS): This will provide mass information for your peak, which can be used to confirm its molecular weight and fragmentation pattern against a standard or literature data.
Experimental Protocols
Protocol 1: General Purpose Gradient Method for this compound Separation
This protocol provides a starting point for the separation of this compound from a fungal extract.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water (HPLC Grade) |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at 254 nm (or optimal wavelength for this compound) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Note: This is a general method and may require optimization based on your specific sample and HPLC system.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
Caption: Logical flow for HPLC gradient optimization for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantorsciences.com [avantorsciences.com]
- 5. chromtech.com [chromtech.com]
Technical Support Center: Storage and Stability of Citreorosein
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of citreorosein to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Encountering unexpected results with this compound? Degradation during storage is a common culprit. This guide will help you troubleshoot potential stability issues.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Change in color of solid this compound (e.g., darkening) | Oxidation, photodegradation | Store solid this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures. |
| Decreased potency or biological activity in assays | Chemical degradation (hydrolysis, oxidation) | Prepare fresh solutions for each experiment. If stock solutions must be stored, aliquot and store at -80°C for no longer than 6 months. Avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. Review storage conditions for light and oxygen exposure. |
| Precipitation in this compound solutions | Poor solubility, solvent evaporation, degradation | Ensure the solvent is appropriate and the concentration is within the solubility limits. Store solutions in tightly sealed vials to prevent solvent evaporation. If precipitation occurs upon thawing, gently warm and vortex to redissolve. |
| Inconsistent experimental results | Inconsistent storage conditions, degradation of stock solutions | Standardize storage protocols for all this compound samples. Regularly check the purity of stock solutions using a validated analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly closed container, protected from light, in a dry, cool, and well-ventilated area[1]. Recommended storage temperatures are between 2-8°C. For maximum stability, storing under an inert atmosphere (argon or nitrogen) is advisable to prevent oxidation.
Q2: How should I store this compound in solution?
This compound solutions are more susceptible to degradation than the solid form. For short-term storage (up to one month), solutions in solvents like DMSO can be stored at -20°C. For long-term storage (up to six months), it is highly recommended to store aliquots at -80°C. Always use tightly sealed containers and protect from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: What are the main factors that can cause this compound to degrade?
This compound, as a hydroxyanthraquinone and a phenolic compound, is primarily susceptible to:
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Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
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Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the anthraquinone core.
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Hydrolysis: While generally more stable to hydrolysis than esters, extreme pH conditions (strong acids or bases) can promote degradation.
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Thermal Stress: Elevated temperatures can accelerate all degradation pathways.
Q4: Are there any known degradation products of this compound?
While specific degradation products of this compound are not extensively documented in the literature, based on studies of similar anthraquinones like emodin and aloe emodin, potential degradation can occur. Forced degradation studies on these related compounds have shown susceptibility to acid and water-induced degradation, as well as moderate degradation under oxidative conditions. It is plausible that this compound could undergo similar degradation, potentially involving modifications to the hydroxyl and hydroxymethyl groups or the anthraquinone ring system.
Q5: How can I check if my this compound has degraded?
The most reliable method is to use a stability-indicating high-performance liquid chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products, allowing for the quantification of its purity. A change in the physical appearance, such as color, can also be an indicator of degradation.
Quantitative Data on Stability of Related Anthraquinones
While specific quantitative stability data for this compound is limited, the following table summarizes the results of a forced degradation study on the structurally similar anthraquinones, aloe emodin and emodin. This data can provide insights into the potential stability of this compound under similar conditions.
| Stress Condition | Aloe Emodin (% Recovery) | Emodin (% Recovery) |
| Acid Hydrolysis | 29.22 | 23.88 |
| Water Degradation | 36.23 | 70.22 |
| Oxidation | 61.87 | 76.68 |
| Photolysis (Daylight) | 85.74 | 86.54 |
| Dry Heat | 89.23 | 82.05 |
| Base Hydrolysis | Not specified | 95.33 |
Data adapted from a forced degradation study on aloe emodin and emodin.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and keep at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Keep the solid this compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
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Photodegradation: Expose the solid this compound and the stock solution to direct sunlight for 24 hours or in a photostability chamber.
3. Sample Analysis:
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After the specified time, neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a suitable HPLC-UV method.
Protocol for a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
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Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
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Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating anthraquinones[2][3].
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Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase system consists of:
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Solvent A: 0.1% formic acid or phosphoric acid in water.
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Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (to be determined by UV-Vis spectroscopy, typically around 254 nm for anthraquinones).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The developed HPLC method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ)[4][5].
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of a liquid chromatographic method with diode array detection for the determination of anthraquinones, flavonoids and other natural dyes in aged silk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. actascientific.com [actascientific.com]
Technical Support Center: Quantifying Citreorosein in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of citreorosein in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex matrices?
A1: The main challenges in quantifying this compound, an anthraquinone, stem from the complexity of the sample matrices it is often found in, such as herbal extracts, microbial cultures, and biological fluids (e.g., plasma). These challenges include:
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Matrix Effects: Co-eluting endogenous substances from the matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2] This is a significant issue in complex biological samples.
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Low Concentrations: this compound may be present at low concentrations, requiring highly sensitive analytical methods for accurate detection and quantification.[1]
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Extraction Efficiency: Achieving consistent and high recovery of this compound from the sample matrix is crucial for accurate results and can be challenging due to its physicochemical properties and interactions with matrix components.
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Interference from Isomers: Structural isomers of this compound may be present in the sample, which can interfere with quantification if not properly separated chromatographically.
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Analyte Stability: this compound may be susceptible to degradation under certain storage and experimental conditions, affecting the accuracy of the quantification.[1]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most widely accepted and robust technique for the quantification of this compound in complex mixtures.[1] This method offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte even in the presence of interfering compounds. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) can also be used, particularly for less complex matrices or when a mass spectrometer is not available.[3][4]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[5]
-
Chromatographic Separation: Optimize the HPLC method to ensure this compound is well-separated from co-eluting matrix components.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating their effect on ionization.[5]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound can help to compensate for signal suppression or enhancement.[5]
Q4: What are the key parameters to consider for HPLC method development for this compound?
A4: For developing a robust HPLC method for this compound, consider the following:
-
Column Chemistry: A C18 column is a common starting point for the analysis of moderately polar compounds like this compound.[3][6]
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically used in a gradient elution to achieve good separation.[5][6]
-
Detection Wavelength: When using a UV or DAD detector, the wavelength should be set at the maximum absorbance of this compound for optimal sensitivity.
-
Flow Rate and Column Temperature: These parameters should be optimized to achieve good peak resolution and a reasonable run time.
Q5: How should I assess the stability of this compound in my samples?
A5: To assess the stability of this compound, you should perform forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions.[7][8][9] A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products.[4][7] Stability should also be evaluated under typical sample storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[6]
Troubleshooting Guides
Guide 1: Poor Peak Shape in Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between this compound and the stationary phase. | - Adjust the mobile phase pH to ensure this compound is in a single ionic form.[5]- Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase.[5] |
| Peak Fronting | Column overload. | - Reduce the injection volume or dilute the sample.[5] |
| Split Peaks | Clogged frit or column void; Contamination at the head of the column. | - Replace the column frit or the column.- Back-flush the column (if permissible by the manufacturer).[1] |
| Broad Peaks | Low column temperature; High dead volume in the system. | - Increase the column temperature.- Check and minimize the length and diameter of all tubing.[1] |
Guide 2: Issues with Analyte Response in MS
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Ion suppression from the sample matrix; Inefficient ionization; Analyte degradation. | - Improve sample cleanup using SPE or LLE.[5]- Optimize chromatographic separation to avoid co-elution with interfering compounds.[5]- Dilute the sample.[5]- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[5]- Ensure the mobile phase pH is suitable for ionization.- Check sample stability and storage conditions; prepare fresh standards and samples.[5] |
| High Signal Intensity | Ion enhancement due to matrix effects. | - Use a stable isotope-labeled internal standard.[1]- Dilute the sample extract.[1] |
| No Signal | Incorrect MS parameters; No analyte in the sample or below the limit of detection. | - Verify the mass spectrometer is set to monitor the correct m/z for this compound.[5]- Check the ionization mode (positive vs. negative).[5]- Concentrate the sample.- Verify the extraction efficiency. |
Quantitative Data Summary
The following tables provide example data for key validation parameters in this compound quantification. Actual values will vary depending on the specific matrix and analytical method.
Table 1: Example Recovery and Matrix Effect Data for this compound in Different Matrices
| Matrix | Extraction Method | Mean Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) |
| Human Plasma | Protein Precipitation | 88.5 | 4.2 | 92.3 (Suppression) | 5.1 |
| Herbal Extract | Solid-Phase Extraction | 95.2 | 3.1 | 115.8 (Enhancement) | 6.3 |
| Microbial Culture | Liquid-Liquid Extraction | 91.7 | 3.8 | 98.1 (Minimal Effect) | 4.5 |
Recovery and Matrix Effect were calculated as described in the experimental protocols below.
Table 2: Example HPLC-MS/MS Method Validation Parameters for this compound
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Bias) | Within ±10% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
3. Calculation of Recovery and Matrix Effect:
-
Recovery (%): (Peak area of analyte in pre-spiked sample / Peak area of analyte in post-spiked sample) x 100.
-
Matrix Effect (%): (Peak area of analyte in post-spiked blank matrix / Peak area of analyte in neat solution) x 100.[2]
Protocol 2: Extraction and Quantification of this compound from Fungal Culture (e.g., Penicillium sp.)
1. Sample Preparation (Liquid-Liquid Extraction):
-
Centrifuge the fungal culture broth to separate the mycelia and the supernatant.
-
Lyophilize the mycelia.
-
Extract a known weight of lyophilized mycelia with methanol (e.g., 10 mL of methanol per 1 g of mycelia) by sonication for 30 minutes.[3]
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Redissolve the residue in a known volume of methanol.
-
Filter the extract through a 0.22 µm syringe filter before HPLC or LC-MS/MS analysis.
2. HPLC-DAD Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 65:35, v/v) with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set to the maximum absorbance of this compound.
-
Injection Volume: 20 µL.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Improving the Accuracy of Citreorosein MIC Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the accuracy and reproducibility of Minimum Inhibitory Concentration (MIC) determination for citreorosein, a naturally derived compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is accurate MIC determination important?
A1: this compound is an anthraquinone pigment, a type of natural product that has been investigated for its antimicrobial properties. Accurate MIC determination is the first step in assessing its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[1][2][3]. This value is critical for guiding further preclinical development, understanding the compound's spectrum of activity, and ensuring reproducible research outcomes[2][4].
Q2: Which is the recommended standard method for determining the MIC of this compound?
A2: The broth microdilution method is the recommended "gold standard" for determining the MIC of antimicrobial agents[1]. This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][5]. It involves testing a range of serially diluted compound concentrations against a standardized microbial inoculum in a 96-well microtiter plate[1][5].
Q3: this compound is a colored compound. How does this affect visual MIC reading?
A3: The inherent color of this compound can significantly interfere with the standard method of determining microbial growth, which relies on visually assessing turbidity (cloudiness) in the broth[6]. This interference can make it difficult to distinguish between the compound's color and actual microbial growth, leading to inaccurate and subjective MIC endpoints.
Q4: How can I overcome the issue of color interference during MIC determination?
A4: To overcome color interference, it is highly recommended to use a metabolic indicator dye, such as resazurin (also known as alamarBlue)[7][8]. Resazurin is blue and non-fluorescent; however, in the presence of viable, metabolically active cells, it is reduced to the pink, fluorescent resorufin[7]. The MIC is then determined as the lowest this compound concentration where the blue color persists, indicating inhibition of metabolic activity[8]. Alternatively, a microplate photometer can be used to measure absorbance at a specific wavelength (e.g., 600 nm) to quantify growth, subtracting the background absorbance of this compound at each concentration[9][10].
Q5: What challenges related to solubility might I encounter with this compound?
A5: Like many natural products, this compound may have poor solubility in aqueous culture media[6]. Incomplete dissolution can lead to compound precipitation at higher concentrations, making it impossible to determine the true MIC. It is crucial to ensure the compound is fully dissolved in the initial stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose[11].
Q6: If I use a solvent like DMSO, will it affect the test organism?
A6: DMSO can be toxic to microorganisms at higher concentrations. Therefore, the final concentration of DMSO in the MIC assay wells should not exceed a level that would affect microbial growth, typically recommended to be 1.0% or less[11]. A solvent control (media with the same concentration of DMSO used in the test wells, but without this compound) must always be included to ensure the solvent itself is not inhibiting growth.
Troubleshooting Guide
Users may encounter several issues during this compound MIC determination. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values across replicates | 1. Inaccurate pipetting or serial dilutions.2. Non-homogenous inoculum.3. Incomplete solubility of this compound, leading to precipitation. | 1. Calibrate pipettes regularly. Use fresh tips for each dilution.2. Vortex the microbial suspension thoroughly before adding to wells.3. Ensure the this compound stock solution is fully dissolved before starting dilutions. Consider gentle warming or sonication[11]. |
| No clear MIC endpoint / "Trailing growth" | 1. The inherent color of this compound is obscuring the visual endpoint[6].2. The organism exhibits "trailing," where reduced but persistent growth occurs over a range of concentrations[5].3. The endpoint reading criteria are not standardized. | 1. Use a colorimetric indicator like resazurin to assess cell viability instead of turbidity[8].2. Read plates at a consistent, standardized time (e.g., exactly 24 hours for yeasts)[12].3. For visual reading with azoles, the MIC is often defined as ≥50% growth reduction compared to the control. For spectrophotometric reading, define the MIC as the concentration that inhibits ≥80% or ≥90% of growth[2][5]. |
| Growth in negative control well | 1. Contamination of the growth medium, water, or reagents.2. Cross-contamination between wells during pipetting. | 1. Use sterile techniques throughout the procedure. Test media for sterility before use.2. Be careful during plate inoculation; avoid splashing. |
| No growth in positive control well | 1. Inoculum viability is too low.2. An error in media preparation.3. The solvent (e.g., DMSO) concentration is too high, causing toxicity. | 1. Use a fresh culture to prepare the inoculum. Ensure the final inoculum density is correct.2. Verify the composition and pH of the Mueller-Hinton or RPMI-1640 medium.3. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%)[11]. Run a solvent toxicity control. |
| This compound precipitates in wells | 1. The compound's solubility limit in the aqueous medium has been exceeded.2. Interaction between the compound and components of the microtiter plate. | 1. Lower the starting concentration of the this compound serial dilution.2. Use low-binding plates. Visually inspect the stock solution for any precipitation before use[11]. |
Experimental Protocols
Key Experiment: Broth Microdilution MIC Assay for this compound
This protocol is adapted from CLSI guidelines and incorporates modifications for colored, natural compounds.
1. Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 medium, sterile
-
Test microorganism (e.g., Candida albicans, Staphylococcus aureus)
-
Sterile 96-well U-bottom microtiter plates[4]
-
Sterile water or saline
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt solution (0.015% w/v in sterile water)
-
Spectrophotometer or microplate reader (optional)
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL)[11].
-
Ensure complete dissolution, using gentle vortexing. If necessary, briefly sonicate.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
3. Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast[4].
-
Dilute this adjusted suspension in the appropriate sterile broth (e.g., CAMHB or RPMI) to achieve the final required inoculum density of approximately 0.5-2.5 x 10³ CFU/mL for yeast or 5 x 10⁵ CFU/mL for bacteria in the wells.
4. Plate Setup and Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound working solution (prepared from the stock) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.
-
This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no drug, no inoculum).
5. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.
-
Seal the plate and incubate at 35°C for 20-24 hours for most bacteria and yeasts[1][4].
6. Determination of MIC:
-
Method A (Colorimetric): Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours[8]. The MIC is the lowest concentration of this compound that prevents the color change from blue to pink[7][8].
-
Method B (Spectrophotometric): Before incubation, measure the absorbance of the plate to get a baseline reading (this accounts for the compound's color). After incubation, measure the absorbance again at 600 nm. Subtract the baseline reading and calculate the percentage of growth inhibition relative to the growth control. The MIC is the concentration that achieves ≥90% inhibition.
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: Workflow for the broth microdilution MIC assay adapted for this compound.
Caption: A logical troubleshooting guide for common this compound MIC issues.
References
- 1. Manual & Automated | MI [microbiology.mlsascp.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.co.uk [idexx.co.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. scielo.br [scielo.br]
- 10. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revive.gardp.org [revive.gardp.org]
- 12. Yeast (Fungi) MIC Susceptibility Panel | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
Technical Support Center: In Vitro Applications of Citreorosein
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with citreorosein in vitro. The information focuses on best practices for handling this anthraquinone compound to ensure experimental reproducibility and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic activity of this compound?
A1: This question contains a common misconception. This compound is a naturally occurring anthraquinone, a type of polyketide, not an enzyme.[1] Therefore, it does not have an "optimal pH for enzymatic activity." However, the pH of your experimental buffer is critical as it can affect the stability, solubility, and bioavailability of this compound in your in vitro system, which in turn will influence its biological effects.
Q2: How does pH affect this compound in solution?
Q3: What is the known mechanism of action for this compound in vitro?
A3: In vitro studies have shown that this compound can attenuate the generation of cyclooxygenase-2 (COX-2) dependent prostaglandin D2.[2] It achieves this by inhibiting the Akt and JNK signaling pathways.[2] Specifically, it has been observed to inhibit the nuclear translocation of the NF-κB p65 subunit and reduce the phosphorylation of c-Jun.[2]
Q4: What are the key factors to consider for ensuring the stability of this compound in my experiments?
A4: Like many complex organic molecules, the stability of this compound can be influenced by several factors. These include:
-
pH: As discussed, maintaining a near-neutral and stable pH is important.
-
Light: Anthraquinones can be light-sensitive. It is advisable to prepare and store this compound solutions protected from light.
-
Temperature: For long-term storage, this compound should be stored as a solid at a low temperature. In solution, it is best to prepare fresh or store aliquots at -20°C or -80°C for short periods.
-
Oxidizing agents: The presence of strong oxidizing agents in the buffer should be avoided as they may degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no biological activity observed | 1. This compound degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to light, extreme pH).2. Poor solubility: this compound may not be fully dissolved in the experimental medium.3. Incorrect concentration: The concentration used may be too low to elicit a response. | 1. Prepare fresh solutions from a solid stock. Ensure storage conditions are appropriate (cool, dark).2. Initially dissolve this compound in a small amount of an organic solvent like DMSO before diluting to the final concentration in your aqueous buffer. Ensure the final solvent concentration is compatible with your assay system.3. Perform a dose-response experiment to determine the optimal working concentration. |
| Precipitation of this compound in the culture medium | 1. Exceeded solubility limit: The concentration of this compound is too high for the aqueous medium.2. Interaction with media components: Components in the cell culture medium (e.g., proteins in serum) may be causing precipitation. | 1. Lower the final concentration of this compound. Increase the percentage of the initial organic solvent if your experimental system can tolerate it.2. Test the solubility of this compound in the basal medium without serum first. If precipitation occurs only with serum, consider reducing the serum percentage during the treatment period if experimentally viable. |
| Inconsistent results between experiments | 1. pH drift in the medium: The pH of the cell culture medium can change over time, especially with high cell densities.2. Inconsistent solution preparation: Variations in the preparation of this compound stock and working solutions.3. Cell passage number: The responsiveness of cells can change at high passage numbers. | 1. Use a well-buffered medium (e.g., HEPES-buffered) and monitor the pH of your cultures. Ensure the incubator CO2 levels are stable.2. Follow a standardized protocol for solution preparation. Use calibrated pipettes and ensure the compound is fully dissolved before use.3. Use cells within a consistent and low passage number range for all related experiments. |
Data and Protocols
This compound Properties
| Property | Value | Reference |
| Chemical Formula | C15H10O6 | [1] |
| Molar Mass | 286.239 g·mol−1 | [1] |
| Melting Point | 288 °C | [3] |
| Common Solvents | DMSO, Ethanol | General Lab Knowledge |
Experimental Protocol: Preparation of this compound for In Vitro Assays
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh out a precise amount of solid this compound.
-
Dissolve in a suitable volume of sterile DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until completely dissolved.
-
Aliquot into small, single-use volumes in light-protecting tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Dilute the stock solution in your pre-warmed cell culture medium or assay buffer to the desired final concentration.
-
Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.
-
Mix well by gentle inversion or vortexing before adding to your experimental setup.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a naturally occurring anthraquinone derivative isolated from Polygoni cuspidati radix, attenuates cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H10O6 | CID 361512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Spectrum of Citreorosein and Other Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
The increasing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Anthraquinones, a class of aromatic compounds found in various natural sources, have demonstrated a broad range of biological activities, including promising antimicrobial properties. This guide provides a comparative overview of the antimicrobial spectrum of citreorosein and other prominent anthraquinones, supported by available experimental data.
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected anthraquinones against various microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. It is a key metric for assessing antimicrobial potency.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of MIC values should be approached with caution, as experimental conditions such as microbial strains, inoculum density, and testing methodology can vary between studies, influencing the outcomes.
| Anthraquinone | Microorganism | MIC (µg/mL) | Reference |
| This compound | Vibrio carchariae | 0.01 (Biofilm) | [1] |
| Pseudoalteromonas elyakovii | 0.001 (Biofilm) | [1] | |
| Emodin | Staphylococcus aureus (MRSA) | 4 - 32 | [2][3] |
| Staphylococcus epidermidis | 4 - 32 | [4] | |
| Bacillus subtilis | 10 | [5] | |
| Escherichia coli | >1024 | [6] | |
| Aeromonas hydrophila | 100 | [7] | |
| Chrysophanol | Bacillus subtilis | >250 | [8] |
| Staphylococcus aureus | >250 | [8] | |
| Escherichia coli | >250 | [8] | |
| Physcion | Staphylococcus aureus | 128 | [9] |
| Staphylococcus epidermidis | 128 | [9] | |
| Pseudomonas aeruginosa | 128 | [9] | |
| Chlamydia psittaci | 128 - 256 | [9] | |
| Aloe-emodin | Staphylococcus aureus | 4 - 32 | [4] |
| Staphylococcus epidermidis | 4 - 32 | [4] | |
| Bacillus subtilis | 62.5 | [10] | |
| Escherichia coli | 62.5 - 256 | [4][10] | |
| Rhein | Staphylococcus aureus (MRSA) | 7.8 - 31.25 | [11] |
| Staphylococcus aureus | 12.5 | [12] |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate and reproducible assessment of antimicrobial activity. Below are detailed methodologies for two commonly employed assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[13][14]
a. Preparation of Materials:
-
Test Compound: Dissolve the anthraquinone in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Bacterial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.
-
Growth Medium: Sterile Mueller-Hinton Broth (or another suitable broth).
b. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[15][16]
a. Preparation of Materials:
-
Test Compound: Prepare solutions of the anthraquinone at various concentrations.
-
Bacterial Culture: Prepare a standardized inoculum as described for the broth microdilution method.
-
Agar Plates: Use sterile Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Sterile Cork Borer: To create wells in the agar.
b. Assay Procedure:
-
Evenly spread the standardized bacterial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer (typically 6-8 mm in diameter), punch wells into the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening natural products for antimicrobial activity.
Caption: A generalized workflow for the discovery and evaluation of antimicrobial compounds from natural sources.
Antimicrobial Mechanisms of Anthraquinones
The antimicrobial action of anthraquinones is multifaceted and can involve several mechanisms:
-
Cell Wall and Membrane Disruption: Some anthraquinones can interfere with the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular components and cell death.
-
Inhibition of Nucleic Acid and Protein Synthesis: Anthraquinones can intercalate with DNA and inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription. They can also interfere with ribosome function, inhibiting protein synthesis.
-
Biofilm Formation Inhibition: Several anthraquinones have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.[17]
-
Generation of Reactive Oxygen Species (ROS): Some anthraquinones can undergo redox cycling, leading to the production of ROS, which can damage cellular components such as DNA, proteins, and lipids.
The specific mechanism of action can vary depending on the structure of the anthraquinone and the target microorganism. Further research is needed to fully elucidate the antimicrobial pathways of this compound and other related compounds to facilitate the development of new and effective antimicrobial therapies.
References
- 1. Frontiers | A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria [frontiersin.org]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00116D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity and Membrane-Targeting Mechanism of Aloe-Emodin Against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate [mdpi.com]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physcion, a novel anthraquinone derivative against Chlamydia psittaci infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synergistic effect of rhein in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistnotes.com [chemistnotes.com]
- 16. hereditybio.in [hereditybio.in]
- 17. Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of Citreorosein: A Comparative Analysis
Citreorosein, an anthraquinone derivative, has demonstrated significant anti-inflammatory properties in preclinical research. Its mechanism of action primarily involves the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are critical in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1]. By attenuating these signaling pathways, this compound effectively suppresses the inflammatory response at a molecular level[1].
Performance Comparison in the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs. Below is a summary of the performance of two standard anti-inflammatory drugs, Indomethacin and Dexamethasone, in this model. It is important to note that corresponding in vivo data for this compound in this specific model is not currently available in the reviewed literature.
| Compound | Dose | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Indomethacin | 10 mg/kg | 2 hours | 54% | [2] |
| 3 hours | 54% | [2] | ||
| 4 hours | 54% | [2] | ||
| 5 hours | 33% | [2] | ||
| Dexamethasone | 1 µg (local pre-injection) | 3 hours | >60% | [3] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo anti-inflammatory studies.
Carrageenan-Induced Paw Edema in Rats
This model induces an acute and localized inflammatory response, allowing for the quantitative assessment of anti-inflammatory compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, Indomethacin, Dexamethasone) dissolved in an appropriate vehicle
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound or vehicle (for the control group) is administered, typically orally or intraperitoneally, at a predetermined time before carrageenan injection.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Experimental Workflow
Visualizing the molecular pathways and experimental processes provides a clearer understanding of the scientific methodology and the compound's mechanism of action.
This compound's anti-inflammatory effects are mediated through the modulation of key signaling pathways. The diagrams below illustrate the inhibitory action of this compound on the NF-κB and MAPK pathways.
Conclusion
This compound presents a promising natural compound with potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways[1]. While direct comparative in vivo data against standard drugs like indomethacin and dexamethasone in models such as carrageenan-induced paw edema is needed to fully elucidate its therapeutic potential, the existing mechanistic studies provide a strong rationale for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to design and interpret future studies aimed at validating the in vivo efficacy of this compound and its derivatives as novel anti-inflammatory agents.
References
- 1. This compound inhibits production of proinflammatory cytokines by blocking mitogen activated protein kinases, nuclear factor-κB and activator protein-1 activation in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity Profile of Citreorosein: An Analysis of its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Citreorosein, a naturally occurring anthraquinone, has been investigated for its biological activities. While comprehensive cross-validation of its bioactivity in different cancer cell lines is not extensively documented in publicly available literature, existing studies provide valuable insights into its mechanisms of action, particularly concerning its anti-inflammatory properties. This guide synthesizes the available experimental data on this compound, focusing on its effects on signaling pathways in mouse bone marrow-derived mast cells (BMMCs).
Quantitative Data Summary
| Cell Line | Bioactivity | Key Findings | Signaling Pathways Affected | Reference |
| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | Anti-inflammatory | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β). | Attenuation of MAPKs (ERK1/2, p38, JNK), inhibition of NF-κB and AP-1 activation. | [1] |
Signaling Pathway Modulated by this compound
This compound has been shown to inhibit the production of pro-inflammatory cytokines by modulating key signaling pathways. The diagram below illustrates the mechanism of action of this compound in BMMCs, where it interferes with the activation of MAPKs and the transcription factors NF-κB and AP-1.[1]
Experimental Protocols
Cell Culture and Stimulation
Mouse bone marrow-derived mast cells (BMMCs) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. To induce an inflammatory response, cells are stimulated with phorbol 12-myristate 13-acetate (PMA) and the calcium ionophore A23187.[1]
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: BMMCs are treated with this compound at various concentrations and then stimulated. After incubation, the cells are harvested and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for phosphorylated and total forms of MAPKs (ERK, p38, JNK), IκB, and c-Jun.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1) DNA Binding Activity Assay
-
Nuclear Extraction: Nuclear extracts are prepared from this compound-treated and stimulated BMMCs using a nuclear extraction kit.
-
EMSA (Electrophoretic Mobility Shift Assay): The DNA binding activity of NF-κB and AP-1 is determined by EMSA. Nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the consensus binding site for either NF-κB or AP-1.
-
Electrophoresis and Autoradiography: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The gel is then dried and exposed to X-ray film to visualize the bands.[1]
General Experimental Workflow for Cytotoxicity Assessment
While specific cytotoxicity data for this compound is limited, the following workflow outlines a standard procedure for assessing the cytotoxic potential of a compound like this compound in cancer cell lines.
References
A Comparative Analysis of Citreorosein and Chrysophanol Cytotoxicity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cytotoxic profiles of related compounds is crucial for the advancement of targeted cancer therapies. This guide provides an objective comparison of the cytotoxic effects of two naturally occurring anthraquinones, citreorosein and chrysophanol, supported by available experimental data.
While both this compound and chrysophanol belong to the anthraquinone family, a comprehensive review of existing literature reveals a significant disparity in the depth of research into their cytotoxic properties. Chrysophanol has been the subject of numerous studies, providing a clearer picture of its anticancer potential and mechanisms of action. In contrast, quantitative cytotoxic data for this compound against cancer cell lines remains notably scarce, limiting a direct and robust comparison.
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for chrysophanol across various human cancer cell lines. It is important to note that no directly comparable IC50 values for this compound in cancer cell lines could be identified in the reviewed literature. One study noted that ω-Hydroxyemodin (an alternative name for this compound) is harmless to eukaryotic cells at concentrations that are sub-inhibitory to the growth of bacteria, which may suggest a lower cytotoxic potential against mammalian cells, though this is not conclusive.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Chrysophanol | A549 | Non-small cell lung | 24.76 | [1] |
| Chrysophanol | SK-OV-3 | Ovary | 7.28 | [1] |
| Chrysophanol | SK-MEL-2 | Melanoma | 5.83 | [1] |
| Chrysophanol | XF498 | Central nervous system | 30.0 | [1] |
| Chrysophanol | HCT-15 | Colon | 30.0 | [1] |
| Chrysophanol | HepG2 | Liver | ~19.0 (74.5 µM) | |
| Chrysophanol | J5 | Liver | Not specified | |
| Chrysophanol | Hep3B | Liver | Not specified | |
| Chrysophanol | Caki-2 | Renal | Not specified | |
| Chrysophanol | MCF-7 | Breast | Not specified | |
| Chrysophanol | MDA-MB-231 | Breast | Not specified |
Mechanisms of Cytotoxicity: A Tale of Two Pathways
The predominant mechanism of chrysophanol-induced cell death appears to be necrosis, a form of caspase-independent cell death.[1][2] This is often triggered by the generation of reactive oxygen species (ROS) and a subsequent depletion of cellular ATP levels.[1][2] Studies have shown that chrysophanol can induce necrotic-like cell death in human liver and lung cancer cells.[1][2] In some instances, particularly in colorectal cancer cells, chrysophanol has been observed to induce apoptosis by activating the intrinsic mitochondrial pathway.
Information regarding the cytotoxic mechanism of this compound is limited. One study indicates that this compound has anti-inflammatory properties, inhibiting the generation of prostaglandin D2 by blocking the Akt and JNK signaling pathways. While these pathways can be implicated in cell survival and proliferation, this study did not directly assess cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and chrysophanol.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., chrysophanol or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
Signaling Pathway Diagram
The following diagram illustrates a simplified overview of the signaling pathways implicated in the cytotoxic effects of chrysophanol, primarily leading to necrosis.
Caption: Chrysophanol induces cytotoxicity primarily through the generation of ROS, leading to mitochondrial dysfunction, decreased ATP production, and ultimately, necrotic cell death.
Conclusion
The available evidence strongly suggests that chrysophanol possesses notable cytotoxic activity against a range of cancer cell lines, primarily through the induction of necrosis. Its potential as an anticancer agent warrants further investigation. In stark contrast, the cytotoxicity of this compound remains largely unexplored. To establish a clear comparative profile, future research should focus on determining the IC50 values of this compound in various cancer cell lines and elucidating its mechanisms of action. Such studies are essential for a comprehensive understanding of the structure-activity relationships within this class of anthraquinones and for identifying promising new candidates for cancer therapy.
References
A Comparative Analysis of Citreorosein and Aloe-Emodin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two naturally occurring anthraquinones: citreorosein and aloe-emodin. The following sections objectively compare their performance in anticancer, anti-inflammatory, and antimicrobial studies, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound and aloe-emodin, both belonging to the anthraquinone family of natural compounds, exhibit a range of promising biological activities. Aloe-emodin has been extensively studied and demonstrates potent anticancer activity across a wide array of cancer cell lines, operating through multiple signaling pathways to induce apoptosis and cell cycle arrest. It also possesses significant anti-inflammatory and antimicrobial properties, particularly against Gram-positive bacteria.
This compound is primarily recognized for its pronounced anti-inflammatory effects, effectively inhibiting key inflammatory mediators. While its antimicrobial potential is acknowledged, and it has been shown to inhibit certain fungi, quantitative data on its anticancer and broad-spectrum antibacterial activities are less prevalent in the current literature. This guide consolidates the available data to offer a clear comparison of their bioactive profiles.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the anticancer and antimicrobial bioactivities of this compound and aloe-emodin.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aloe-Emodin | Human glioblastoma (U373) | 18.59 µg/mL | [1] |
| Human breast carcinoma (MCF-7) | 16.56 µg/mL | [1] | |
| Human colorectal cancer (HT-29) | 5.38 µg/mL | [1] | |
| Human glioma (U87) | 25.0 µg/mL (48h) | [1] | |
| Human promyelocytic leukemia (HL-60) | 20.93 µM | [1] | |
| Human myelogenous leukemia (K-562) | 60.98 µM | [1] | |
| Burkitt's lymphoma (P3HR-1) | 28.06 µM | [1] | |
| Human hepatoma (Huh-7) | ~75 µM | [1] | |
| Human leukemia (CCRF-CEM) | 9.872 µM | [2] | |
| Multidrug-resistant leukemia (CEM/ADR5000) | 12.85 µM | [2] | |
| Human colon cancer (HCT116 p53+/+) | 16.47 µM | [2] | |
| Human colon cancer (HCT116 p53-/-) | 11.19 µM | [2] | |
| Human breast cancer (MDA-MB-231) | 22.3 µM | [2] | |
| Human embryonic kidney (HEK293) | 16.9 µM | [2] | |
| Human colon carcinoma (DLD-1) | 0.30–0.37 mM (48h) | [3] | |
| Human colon carcinoma (WiDr) | 0.15–0.22 mM (48h) | [3] | |
| This compound | Data Not Available | - |
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Aloe-Emodin | Staphylococcus epidermidis | 4–32 | [4] |
| Gram-negative bacteria | 128–256 | [4] | |
| Bacillus subtilis | 62.5 | [5] | |
| Escherichia coli | 62.5 | [5] | |
| Staphylococcus epidermidis | 250 | [5] | |
| Shigella sonnei | 250 | [5] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [6] | |
| Escherichia coli | 128-259 | [7] | |
| Pseudomonas aeruginosa | 128-259 | [7] | |
| This compound | Pyricularia oryzae | 128 | [4] |
| Candida albicans | 128 | [4] | |
| Escherichia coli | >256 | [4] | |
| Bacillus subtilis | 128 | [4] |
Signaling Pathways and Mechanisms of Action
This compound
This compound primarily exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of flavonoids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a naturally occurring anthraquinone derivative isolated from Polygoni cuspidati radix, attenuates cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of Citreorosein: A Comparative Analysis of In Vitro and In Vivo Efficacy
An In-Depth Guide for Researchers and Drug Development Professionals
Citreorosein, a naturally occurring anthraquinone, has garnered scientific interest for its potential therapeutic applications. This guide provides a comprehensive comparison of its efficacy in laboratory (in vitro) and living organism (in vivo) settings, supported by available experimental data. While in vitro studies demonstrate promising anti-inflammatory and potential anti-cancer activities, a notable gap exists in the literature regarding its in vivo validation, making a direct correlation of its efficacy challenging at present.
In Vitro Efficacy: Unveiling the Molecular Mechanisms
This compound has demonstrated significant anti-inflammatory effects in cellular models, primarily through the modulation of key signaling pathways.
Anti-inflammatory Activity
In studies utilizing mouse bone marrow-derived mast cells (BMMCs), this compound has been shown to be a potent inhibitor of inflammatory responses. It effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This inhibition is achieved through the downregulation of critical signaling cascades.
The primary mechanisms of this compound's anti-inflammatory action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By targeting these pathways, this compound prevents the translocation of key transcription factors into the nucleus, thereby halting the expression of genes responsible for driving inflammation. Specifically, it has been observed to attenuate the phosphorylation of key proteins within the MAPK pathway, such as JNK, p38, and ERK.
While the qualitative effects are well-documented, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values for the inhibition of these inflammatory mediators, are not consistently reported in the available literature, which presents a limitation in directly comparing its potency across different studies.
Quantitative Data Summary
Due to the limited availability of quantitative data for this compound in the public domain, a comprehensive comparative table cannot be constructed at this time. Further research providing specific IC50 values for its anti-inflammatory and cytotoxic effects is necessary for a complete quantitative assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the efficacy of compounds like this compound.
In Vitro Methodologies
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the activity of the NF-κB transcription factor in response to a stimulus.
-
Cell Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.
-
Luciferase Reaction: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
-
Luminescence Measurement: Measure the light output using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activation.
MAPK Pathway Activation Analysis (Western Blotting)
This technique is used to detect and quantify the phosphorylation status of key proteins in the MAPK signaling pathway.
-
Cell Treatment and Lysis: Treat cells with an appropriate stimulus and/or this compound. Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-JNK, anti-phospho-p38, anti-phospho-ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein phosphorylation.
In Vivo Methodologies
Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer this compound orally or via injection at various doses.
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Cancer Xenograft Model (Anticancer)
This model is used to assess the ability of a compound to inhibit tumor growth in a living organism.
-
Cell Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer this compound to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Independent Verification of Citreorosein's Effect on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of citreorosein's inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct independent verification studies for this compound are not extensively available in the current literature, this document aims to offer a comprehensive overview by comparing its reported mechanism of action with that of other well-characterized NF-κB inhibitors. The information is supported by experimental data from published studies and detailed methodologies for key assays.
Overview of this compound's Action on the NF-κB Pathway
This compound, an anthraquinone found in the radix of Polygoni cuspidati, has been reported to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling cascade.[1] The proposed mechanism involves the attenuation of Mitogen-Activated Protein Kinase (MAPK) and Akt phosphorylation, which in turn leads to the inhibition of IκB kinase (IKK) phosphorylation. This prevents the degradation of the inhibitor of κB (IκB), thereby blocking the nuclear translocation and DNA binding activity of NF-κB.[1][2]
Comparative Analysis with Other NF-κB Inhibitors
To provide a broader context for this compound's activity, this section compares it with other known inhibitors of the NF-κB pathway, including a structurally related anthraquinone, emodin, and other natural and synthetic compounds.
Data Presentation: Quantitative Comparison of NF-κB Inhibitors
| Compound | Chemical Class | Cell Type | Stimulant | Key Assay | IC50 / Effective Concentration | Reported Mechanism of Action | Reference |
| This compound | Anthraquinone | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | PMA + A23187 | NF-κB DNA Binding | Not specified | Inhibition of MAPK and Akt-mediated IKK phosphorylation.[1] | [Biol Pharm Bull. 2012;35(6):938-45][1] |
| Emodin | Anthraquinone | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | PMA + A23187 | NF-κB DNA Binding | Not specified | Inhibition of IKK-IκBα-NF-κB pathway and MAPKs (ERK1/2, JNK, p38).[3] | [Molecules. 2017 Jan; 22(1): 143][3] |
| Quercetin | Flavonoid | Various | Various | Multiple | Varies by study | Inhibits IκB phosphorylation, NF-κB nuclear translocation, and DNA binding.[4] | [Global Science Books][5] |
| Resveratrol | Stilbenoid | Various | Various | Multiple | Varies by study | Inhibits IKK activity. | [MDPI] |
| Curcumin | Curcuminoid | Various | Various | Multiple | Varies by study | Suppresses IKK activation, IκBα phosphorylation and degradation, and p65 nuclear translocation.[6] | [Int J Mol Sci. 2014; 15(5): 8671–8697][6] |
| BAY 11-7085 | Synthetic | Various | TNF-α | IκBα phosphorylation | Varies by study | Irreversibly inhibits TNF-α-induced IκBα phosphorylation. | [Santa Cruz Biotechnology][7] |
| PDTC | Synthetic | MCF7 sphere cells | Endogenous | NF-κB activity | 5 µM | Inhibits NF-κB activity.[8] | [J Cell Mol Med. 2015; 19(2): 388–398][8] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to assess the effect of compounds on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for studying inflammation include murine macrophage-like RAW 264.7 cells, human embryonic kidney (HEK) 293 cells, and primary cells such as bone marrow-derived mast cells (BMMCs).
-
Stimulation: To activate the NF-κB pathway, cells are typically stimulated with agents like lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or a combination of phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187).
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration before stimulation.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase.
-
Procedure:
-
Transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24-48 hours, pre-treat the cells with the test compound.
-
Stimulate the cells to activate the NF-κB pathway.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the NF-κB luciferase activity to the control luciferase activity.
-
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in the NF-κB signaling pathway.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of proteins like IKK, IκBα, and p65.
-
Procedure:
-
Treat and stimulate cells as described above.
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated IKK, IκBα, p65, and total protein controls.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Electrophoretic Mobility Shift Assay (EMSA) or NF-κB p65 DNA Binding Assay
These assays determine the DNA binding activity of NF-κB.
-
Principle (EMSA): A radiolabeled or biotin-labeled DNA probe containing an NF-κB consensus binding site is incubated with nuclear extracts. If NF-κB is active and binds to the probe, the protein-DNA complex will migrate slower than the free probe on a non-denaturing polyacrylamide gel.
-
Principle (ELISA-based Assay): A 96-well plate is coated with an oligonucleotide containing the NF-κB consensus site. Nuclear extracts are added to the wells, and the active NF-κB binds to the oligonucleotide. A primary antibody specific for the p65 subunit of NF-κB is then added, followed by a secondary HRP-conjugated antibody for colorimetric detection.
-
Procedure (General):
-
Prepare nuclear extracts from treated and stimulated cells.
-
Perform the binding reaction with the labeled probe or on the coated plate.
-
For EMSA, resolve the complexes by gel electrophoresis and visualize. For the ELISA-based assay, perform the antibody incubations and colorimetric detection.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. This compound inhibits production of proinflammatory cytokines by blocking mitogen activated protein kinases, nuclear factor-κB and activator protein-1 activation in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a naturally occurring anthraquinone derivative isolated from Polygoni cuspidati radix, attenuates cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Citreorosein
This document provides essential safety and logistical information for the proper disposal of Citreorosein, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory waste management protocols.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. According to its Safety Data Sheet (SDS), it is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
This compound Properties
Key physical and chemical properties of this compound are summarized below.
| Property | Value |
| Physical State | Solid, Powder[1][3] |
| Molecular Formula | C₁₅H₁₀O₆[1] |
| Molecular Weight | 286.24 g/mol [2] |
| Melting Point | 288 °C (550.4 °F)[1][4] |
| Boiling Point | 672.3 °C (1,242.2 °F) (Predicted)[1][3] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[3] |
| Ecological Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water[1] |
Operational Disposal Protocol for this compound Waste
The primary and mandated disposal method for this compound is through a licensed chemical destruction facility or controlled incineration.[2] Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sewer system. [1][2]
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Designate separate waste streams for solid this compound waste (e.g., contaminated filter paper, unused powder) and liquid this compound waste (e.g., solutions in solvents like DMSO or acetone).
-
Select Compatible Containers:
-
Collect waste in chemically compatible containers that can be securely sealed.[5][6] Plastic containers are often preferred for general chemical waste.[7]
-
Ensure the container cap is in good condition and provides a tight seal to prevent leaks.[8]
-
Do not use containers that may react with the waste material. For instance, if the waste is dissolved in a corrosive solvent, avoid metal containers.[6]
-
-
Collect Waste: Place all materials contaminated with this compound into the designated hazardous waste container. Keep the container closed at all times except when adding new waste.[7][9]
Step 2: Labeling and Storage
-
Proper Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in a solution, list all constituents and their approximate percentages (e.g., "this compound (~10mg/mL) in DMSO").[8]
-
The date when waste was first added.
-
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Segregate Incompatibles: Ensure that the this compound waste container is stored separately from incompatible materials, such as strong acids or bases, to prevent accidental reactions.[8]
Step 3: Disposal of Empty Containers
-
Rinsing Procedure: Any container that held pure this compound must be treated as hazardous waste. To render it non-hazardous, the container should be triple-rinsed.[2]
-
Use a small amount of a suitable solvent (like acetone) that can dissolve this compound for each rinse.
-
Collect the resulting rinsate and dispose of it as liquid hazardous waste.[9]
-
-
Final Disposal: Once triple-rinsed, the container is considered empty. Deface or remove all chemical labels from the container and dispose of it as regular laboratory glass or plastic waste, or as regular trash.[9]
Step 4: Arranging for Final Disposal
-
Schedule Pickup: Once the waste container is full, or if waste has been accumulated for a year, arrange for its disposal.[8]
-
Contact EH&S: Submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department or equivalent authority.[5][7]
-
Professional Disposal: EH&S will then transport the waste to a licensed chemical destruction plant for final disposal via controlled incineration with flue gas scrubbing, which is the recommended method.[2]
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the safe disposal of this compound waste from the point of generation to final pickup.
Caption: Workflow for this compound Hazardous Waste Disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 481-73-2 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling Citreorosein
This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of chemical compounds like Citreorosein.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against potential exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves are a suitable initial choice. Consider double-gloving for added protection.[1] | Prevents direct skin contact with the chemical.[2] |
| Eye Protection | Chemical splash goggles or a full-face shield should be worn at all times.[2][3] | Protects eyes from splashes, and a face shield also protects the face.[4] |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing.[5] | Protects skin and clothing from spills and splashes.[6] |
| Respiratory Protection | When handling the powder form, work in a certified chemical fume hood.[6][7] If a fume hood is not available, a properly fitted N95 respirator or higher may be necessary to prevent inhalation of airborne particles.[1][4] | Minimizes the risk of inhaling the chemical, which could be toxic.[2] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material, must be worn.[2][7] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Preparation and Pre-Handling:
-
Consult a Safety Data Sheet (SDS): If available, thoroughly review the SDS for specific hazards and handling instructions.
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7] Confirm that the fume hood is functioning correctly.[7]
-
Assemble Materials: Have all necessary equipment, including the chemical, solvents, and waste containers, within the work area to minimize movement.
-
Emergency Equipment: Verify the location and functionality of the nearest emergency shower and eyewash station.[8][9] Ensure a spill kit is readily accessible.[10]
2. Handling the Chemical:
-
Donning PPE: Put on all required PPE before entering the designated handling area.[3]
-
Transferring the Chemical: When weighing or transferring the solid powder, do so within a fume hood to contain any dust.[6] Use dedicated spatulas and weighing boats.
-
Solution Preparation: If preparing a solution, add the chemical slowly to the solvent. If working with acids, always add acid to water.[10]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[10] Never wear gloves outside of the laboratory.[11]
3. Post-Handling and Cleanup:
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent or cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands with soap and water immediately after removing PPE.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing boats, and pipette tips, should be considered hazardous waste.[12] Keep solid and liquid waste in separate, clearly labeled containers.[13]
-
Container Labeling: All waste containers must be clearly labeled with the chemical name and any associated hazard warnings.[13][14][15]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area.[16] Ensure containers are compatible with the waste they hold and are kept closed.[13]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.[12] Do not dispose of chemical waste down the drain unless explicitly permitted by your institution's safety office for specific, neutralized aqueous waste.[17][18]
-
Empty Containers: Empty containers that held the chemical may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be discarded as regular trash.[12][18]
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of a chemical compound in a laboratory setting.
References
- 1. pppmag.com [pppmag.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. realsafety.org [realsafety.org]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. uwlax.edu [uwlax.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. m.youtube.com [m.youtube.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vumc.org [vumc.org]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 15. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. businesswaste.co.uk [businesswaste.co.uk]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
